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  • Product: Sodium carriomycin
  • CAS: 66007-89-4

Core Science & Biosynthesis

Foundational

Carriomycin: Structural Dynamics, Monovalent Cation Selectivity, and Transmembrane Transport Mechanisms

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Carriomycin (CAS 65978-43-0) is a naturally occurring, carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Carriomycin (CAS 65978-43-0) is a naturally occurring, carboxylic polyether antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus strain T-42082[1]. As a highly selective monovalent cation ionophore, it facilitates the electroneutral transport of alkali metal ions across lipid bilayers, effectively short-circuiting the electrochemical gradients essential for cellular homeostasis[2].

While historically utilized for its potent Gram-positive antibacterial and anticoccidial properties, recent computational and structural biology advancements have repositioned carriomycin as a high-value scaffold for antimalarial drug development[3]. This whitepaper provides an authoritative, deep-dive analysis of carriomycin’s structural topology, thermodynamic binding affinities, and self-validating experimental workflows required to quantify its ionophoric activity.

Structural Architecture and Coordination Chemistry

The biological efficacy of carriomycin is inextricably linked to its unique stereochemistry and conformational flexibility. The free acid of carriomycin occurs as colorless prisms and possesses a complex polyether backbone that acts as a dynamic ligand for metal cations[1].

The Pseudocyclic Conformation

Unlike channel-forming peptides, carriomycin operates as a mobile carrier ionophore . X-ray crystallographic analysis of its metal complexes (such as the thallium or sodium salt) reveals a highly organized 3D topology consisting of seven distinct ring systems:

  • Three 5-membered rings adopting an envelope conformation.

  • Four 6-membered rings adopting a chair conformation[4].

Upon encountering a target cation at the membrane-water interface, the linear polyether undergoes a rapid conformational shift. The terminal carboxylate group engages in head-to-tail hydrogen bonding with the hydroxyl groups at the opposite terminus. This structural folding wraps the molecule around the dehydrated cation, sequestering it within an oxygen-rich, hydrophilic coordination cavity while exposing a highly lipophilic exterior to the surrounding lipid bilayer[4].

Table 1: Physicochemical & Structural Properties of Carriomycin
PropertyValue / Description
Molecular Formula C₄₇H₈₀O₁₅[1]
Molecular Weight 885.15 g/mol [1]
Melting Point 120–122 °C[1]
Optical Rotation [α]²⁵D -0.5 (in methanol)[1]
Functional Groups 1 Carboxyl group, 3 Methoxy groups[1]
Coordination Topology 7 ring systems (3 envelope, 4 chair)[4]

Thermodynamics of Cation Binding and Selectivity

Carriomycin exhibits a strict selectivity profile driven by the ionic radius of the target cation and the desolvation energy required to strip the cation of its hydration shell.

In controlled two-phase partition studies, carriomycin demonstrates a pronounced thermodynamic preference for Potassium (K⁺) over other monovalent cations[2]. The binding affinity follows a distinct hierarchical order, which directly correlates with its ability to induce massive K⁺, Rb⁺, or Na⁺ release from mitochondria pre-loaded with these cations[2].

Table 2: Monovalent Cation Selectivity Profile
CationIonic Radius (Å)Relative Binding AffinityTransmembrane Transport Efficiency
Potassium (K⁺) 1.38HighestExcellent[2]
Rubidium (Rb⁺) 1.52HighExcellent[2]
Sodium (Na⁺) 1.02ModerateHigh[2]
Ammonium (NH₄⁺) 1.43ModerateModerate[2]
Lithium (Li⁺) 0.76NegligibleNone[2]
Cesium (Cs⁺) 1.67NegligibleNone[2]
Calcium (Ca²⁺) 1.00NoneNone[2]

Causality Insight: The exclusion of Li⁺ and Cs⁺ is a function of steric constraints. Li⁺ possesses a high hydration energy that carriomycin's coordination sphere cannot thermodynamically overcome, whereas Cs⁺ is sterically too bulky to fit within the pseudocyclic cavity without inducing severe structural strain[2].

Self-Validating Experimental Workflows

To rigorously quantify the ionophoric properties of carriomycin, experimental designs must differentiate between true carrier-mediated transport and artifactual membrane leakage. The following protocols are engineered with internal self-validation mechanisms.

Workflow 1: Two-Phase Partition Assay for Complexation Affinity

This assay isolates the thermodynamic binding event from membrane kinetics by simulating the aqueous-lipid interface using a water/carbon tetrachloride (CCl₄) system[2].

Causality & Design Rationale: Carriomycin is a carboxylic acid (pKa ~ 5-6). To extract a cation into the organic phase, the ionophore must be deprotonated to form a neutral 1:1 complex, maintaining electroneutrality in the non-polar solvent. Therefore, the aqueous phase must be strictly buffered to pH 8.0.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 10 mM solution of the target metal chloride (e.g., KCl, NaCl) in 50 mM Tris-HCl buffer, precisely adjusted to pH 8.0.

  • Organic Phase Preparation: Dissolve carriomycin in analytical-grade CCl₄ to a final concentration of 1 mM.

  • Partitioning: Combine equal volumes (5 mL) of both phases in a borosilicate glass vial. Vortex vigorously for 2 minutes to maximize interfacial surface area, then incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3,000 x g for 10 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract the lower organic phase. Back-extract the complexed cations into 0.1 M HCl and quantify the metal concentration using Atomic Absorption Spectroscopy (AAS).

  • Self-Validation Control: Run a parallel extraction using a non-ionophoric lipid (e.g., cholesterol) in CCl₄. Zero cation detection in this control validates that partitioning is strictly carriomycin-mediated.

Workflow S1 1. Aqueous Phase Prep Buffer pH 8.0 + Metal Chlorides S3 3. Two-Phase Partitioning Vortex & Equilibrate at 25°C S1->S3 S2 2. Organic Phase Prep Carriomycin in CCl4 S2->S3 S4 4. Phase Separation Centrifugation to break emulsion S3->S4 S5 5. Quantification Atomic Absorption Spectroscopy S4->S5

Fig 1. Self-validating Two-Phase Partition Assay workflow for quantifying cation binding affinity.

Workflow 2: Liposomal Electroneutral Antiport Mechanism

Because carriomycin acts as a K⁺/H⁺ exchanger, its transport kinetics can be tracked in real-time by monitoring intra-liposomal pH changes.

Mechanism A Aqueous Cation (Na+ / K+) C Carriomycin-Cation Complex (Pseudocyclic) A->C Desolvation B Free Carriomycin (Open State) B->C Conformational Shift D Intracellular Release (Target Space) C->D Membrane Translocation D->B H+ Exchange & Recycling

Fig 2. Electroneutral cation/proton antiport mechanism of Carriomycin across a lipid bilayer.

Emerging Pharmacological Profiling: Antimalarial Potential

Beyond its established antibacterial spectrum, carriomycin has recently been identified as a potent inhibitor of Plasmodium falciparum glutathione S-transferase (PfGST), a critical enzyme for parasite survival and detoxification[3].

In silico molecular docking and dynamic simulations reveal that carriomycin possesses a highly favorable binding affinity to PfGST, rivaling traditional antimalarials.

Table 3: Comparative Binding Affinity to PfGST
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrophobic)
Carriomycin -7.98[3]Asn112, Asn111, Tyr108, Gln104, His107, Asn167, Phe100, Lys15[3]
Septamycin -7.98[3]His107, Gln104, Tyr108, Asn112[3]
Chloroquine (Control) > -7.98Asn111, Tyr108, Lys15, Gln104, Phe100, Asn167[3]

Mechanistic Insight: Carriomycin interacts with PfGST through 9 identical amino acid residues shared with the chloroquine binding pocket, including a critical hydrogen bond at Gly14[3]. However, the bulky, polyether nature of carriomycin provides a superior steric shield, potentially reducing the likelihood of competitive displacement by endogenous substrates and offering a novel scaffold against chloroquine-resistant Plasmodium strains.

Conclusion

Carriomycin exemplifies the sophisticated chemical engineering of natural polyether ionophores. By leveraging a dynamic 7-ring pseudocyclic conformation, it achieves remarkable selectivity for potassium and sodium ions, mediating their transport across lipid barriers via an electroneutral proton exchange mechanism. As drug development pivots toward overcoming antimicrobial and antimalarial resistance, the unique structural properties and high-affinity PfGST binding profile of carriomycin position it as a critical molecule for next-generation therapeutic exploration.

References

  • Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus. Journal of Antibiotics (Tokyo).

  • Studies on the ionophorous antibiotics. Part 14. Crystal and molecular structure of the thallium salt of carriomycin. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. Journal of Antibiotics (Tokyo).

  • Potential of polyether ionophore compounds as antimalarials through inhibition on Plasmodium falciparum glutathione S. Journal of Pharmacy & Pharmacognosy Research (JPPRes).

  • CAS 65978-43-0 (Carriomycin) Properties. BOC Sciences.

Sources

Exploratory

Biosynthesis Pathways of Carriomycin in Streptomyces Species: A Comprehensive Technical Guide

Executive Summary Carriomycin is a potent polyether ionophore antibiotic naturally produced by Streptomyces hygroscopicus. Known for its ability to bind metal cations and facilitate their transport across lipid bilayers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carriomycin is a potent polyether ionophore antibiotic naturally produced by Streptomyces hygroscopicus. Known for its ability to bind metal cations and facilitate their transport across lipid bilayers, carriomycin exhibits significant antibacterial, antifungal, and potential antineoplastic activities[1]. For drug development professionals and bioengineers, understanding the biosynthetic gene cluster (BGC) of carriomycin offers a blueprint for engineering novel ionophores with optimized pharmacological profiles. This whitepaper deconstructs the core biosynthetic machinery of carriomycin, detailing the Type I Polyketide Synthase (PKS) assembly line, the post-PKS epoxidation-cyclization cascade, and the field-proven experimental workflows required to study and manipulate these pathways.

Core Biosynthetic Machinery: The Type I PKS Assembly Line

The carbon backbone of carriomycin is assembled by a modular Type I PKS, a massive multi-enzyme complex that operates analogously to a molecular assembly line. The PKS utilizes simple acyl-CoA precursors (such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) to construct a linear, highly unsaturated polyene intermediate[2].

A defining feature of the carriomycin PKS is its structural homology to the assembly lines of other prominent polyether ionophores, such as nanchangmycin, monensin, and nigericin. Specifically, carriomycin shares an identical dimethyltetrahydropyranyl moiety at its carboxy-terminal end with these molecules. This structural conservation indicates that the early modules of the carriomycin PKS utilize a common (2S,4R)-2,4-dimethyl-5-ketohexanoyl triketide precursor[3].

During chain elongation, stereochemical control is rigorously maintained. In related polyether pathways, dehydratase (DH) domains within the PKS modules have been shown to possess cryptic epimerase activity, ensuring the correct stereoconfiguration of methyl branches before the growing chain is passed to the next module[3].

PKS_Assembly Start Acyl-CoA Starter Mod1 Module 1 (KS-AT-KR-ACP) Start->Mod1 Loading Mod2 Module 2 (KS-AT-DH-ER-KR-ACP) Mod1->Mod2 Extension ModN Module n (Chain Extension) Mod2->ModN Iteration TE Thioesterase (Cleavage) ModN->TE Termination Polyene Polyene Intermediate TE->Polyene Release

Fig 1. Type I PKS modular assembly line for polyether carbon backbone synthesis.

Post-PKS Modifications: The Epoxidation-Cyclization Cascade

Once the full-length polyene is released from the PKS—often via a thioesterase (TE) domain or a discrete acyl carrier protein (ACP)—it undergoes a dramatic structural transformation governed by the Cane-Westley hypothesis [4]. This hypothesis, which forms the central dogma of polyether biosynthesis, dictates that the linear polyene is converted into a fused polyether through a two-step enzymatic cascade:

  • Stereospecific Epoxidation: A flavin-dependent epoxidase introduces multiple oxygen atoms across the double bonds of the polyene, generating a highly reactive, transient polyepoxide intermediate[4].

  • Cascade Ring-Opening (Cyclization): An epoxide hydrolase catalyzes a regioselective, zipper-like cascade of ring-opening reactions. The nucleophilic attack of water or adjacent hydroxyl groups on the epoxides forms the characteristic tetrahydropyran (THP) and tetrahydrofuran (THF) rings of carriomycin[2].

Late-stage tailoring steps, such as specific hydroxylations or methylations, finalize the molecule. As demonstrated in the biosynthesis of the related ionophore monensin, these late-stage modifications are not merely decorative; they are thermodynamically crucial for the molecule's ability to fold into a pseudocyclic conformation and coordinate metal cations effectively[5].

Cascade_Cyclization Polyene Polyene Intermediate (PKS Product) Epoxidase Flavin-dependent Epoxidase (Stereospecific Oxidation) Polyene->Epoxidase O2, FAD, NAD(P)H Polyepoxide Polyepoxide Intermediate Epoxidase->Polyepoxide Cyclase Epoxide Hydrolase (Cascade Ring-Opening) Polyepoxide->Cyclase H2O Polyether Carriomycin (Fused Polyether Rings) Cyclase->Polyether Regioselective Ether Formation

Fig 2. Epoxidation and cascade cyclization converting a polyene into a polyether.

Quantitative Data Summaries

To contextualize carriomycin within the broader landscape of polyether drug development, the following tables summarize key biosynthetic and kinetic parameters.

Table 1: Comparative Analysis of Polyether Ionophore Biosynthetic Features
IonophoreSource OrganismKey Early PrecursorEpoxidase TypeCyclase Type
Carriomycin S. hygroscopicus(2S,4R)-2,4-dimethyl-5-ketohexanoyl triketideFlavin-dependentEpoxide Hydrolase
Monensin S. cinnamonensis(E,E,E)-trieneFlavin-dependentEpoxide Hydrolase
Nanchangmycin S. nanchangensis(2S,4R)-2,4-dimethyl-5-ketohexanoyl triketideFlavin-dependentEpoxide Hydrolase
Lasalocid S. lasaliensisBisepoxide intermediateFlavin-dependentEpoxide Hydrolase
Table 2: Standardized In Vitro Assay Parameters for Polyether Cyclization
ParameterStandard ConditionBiochemical Rationale
Buffer System 50 mM Tris-HCl (pH 7.5)Maintains physiological pH to prevent spontaneous, non-enzymatic epoxide degradation.
Cofactors FAD (10 µM), NADH (1 mM)Essential electron donors for the flavin-dependent epoxidase activity.
Temperature 30°CMatches the optimal growth and catalytic temperature for Streptomyces-derived enzymes.
Incubation 2-4 hoursProvides sufficient time for substrate conversion while minimizing intermediate hydrolysis.

Experimental Workflows and Protocols

To rigorously study the carriomycin pathway, researchers must employ self-validating experimental designs. The following protocols detail how to isolate the gene cluster and reconstitute the cyclization cascade, emphasizing the causality behind each methodological choice.

Protocol 1: Heterologous Expression and BGC Validation

Objective: Express the carriomycin BGC in a clean host to confirm cluster boundaries and pathway viability. Causality: Native S. hygroscopicus possesses complex regulatory networks and competing secondary metabolite clusters. Using a genome-minimized host (e.g., S. coelicolor M1146) removes background noise, ensuring that any detected polyether is exclusively derived from the introduced BGC.

Step-by-Step Methodology:

  • Library Construction: Construct a genomic library of S. hygroscopicus using a SuperCos1 or BAC vector.

  • Screening: Probe the library using degenerate primers targeting the highly conserved flavin-dependent epoxidase gene.

  • Conjugation: Transfer the identified BAC into S. coelicolor M1146 via E. coli ET12567/pUZ8002.

    • Causality: The ET12567 strain is methylation-deficient (dam-/dcm-), which prevents the Streptomyces host's restriction-modification systems from degrading the incoming foreign DNA.

  • Mutagenesis (Self-Validation Step): Generate an in-frame deletion of the epoxidase gene ( Δ epo) within the BAC using λ -Red recombineering.

  • Fermentation & Analysis: Culture both the wild-type BAC and the Δ epo mutant strains. Analyze the broth via LC-MS/MS.

    • Validation Logic: The wild-type strain must produce carriomycin. The Δ epo mutant must fail to produce carriomycin and instead accumulate the acyclic polyene intermediate, definitively proving that the epoxidase is the obligate next step in the pathway.

Protocol 2: In Vitro Reconstitution of the Cyclization Cascade

Objective: Demonstrate the enzymatic conversion of the polyene intermediate to the fused polyether. Causality: In vivo, polyepoxides are highly unstable and rapidly convert to polyethers. In vitro reconstitution allows researchers to trap the transient polyepoxide by temporally controlling the addition of the epoxide hydrolase.

Step-by-Step Methodology:

  • Enzyme Preparation: Clone, express, and purify the recombinant epoxidase and epoxide hydrolase from the carriomycin BGC using an E. coli BL21(DE3) expression system.

  • Substrate Isolation: Purify the polyene intermediate from the fermentation broth of the Δ epo mutant generated in Protocol 1.

  • Epoxidation Reaction: Incubate 100 µM of the polyene with 5 µM epoxidase, 10 µM FAD, and an NAD(P)H regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Causality: Flavin-dependent epoxidases consume stoichiometric amounts of reducing equivalents; a regeneration system prevents NADH depletion and sustains the reaction.

  • Intermediate Trapping: Quench an aliquot of the reaction and analyze via LC-HRMS to confirm the mass shift corresponding to polyepoxidation (+n × 16 Da).

  • Cyclization Reaction: Add 5 µM of the purified epoxide hydrolase to the remaining reaction mixture and incubate for an additional 2 hours.

  • Product Validation: Extract the organic phase and analyze via NMR and LC-MS/MS to confirm the stereochemical formation of carriomycin.

    • Self-Validation Step: Run a parallel negative control omitting the epoxide hydrolase. If the polyepoxide accumulates without converting to the correct polyether stereoisomer, it proves the cyclization is strictly enzymatically driven and not a spontaneous chemical artifact.

References

  • Natural Polyether Ionophores and Their Pharmacological Profile - PMC - 1

  • A late step in biosynthesis of the polyether ionophore monensin is crucial for the integrity of cation binding - Beilstein Journals - 5

  • Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis - Taylor & Francis - 4

  • Research Progress in the Biosynthetic Mechanisms of Marine Polyether Toxins - MDPI - 2

  • Essential Role of the Donor Acyl Carrier Protein in Stereoselective Chain Translocation to a Fully Reducing Module of the Nanchangmycin Polyketide Synthase - ACS Publications - 3

Sources

Foundational

pharmacokinetics and bioavailability of sodium carriomycin in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Bioavailability of Sodium Carriomycin Executive Summary Sodium carriomycin is a potent, monovalent cation-selective polyether ionophore antibiotic original...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Bioavailability of Sodium Carriomycin

Executive Summary

Sodium carriomycin is a potent, monovalent cation-selective polyether ionophore antibiotic originally isolated from Streptomyces hygroscopicus[1]. While it exhibits profound broad-spectrum activity against Gram-positive bacteria, drug-resistant biofilms, and Plasmodium species[2], its clinical translation has been historically bottlenecked by poor aqueous solubility, indiscriminate membrane partitioning, and subsequent host toxicity[3].

As drug development pivots toward repurposing polyether ionophores using advanced delivery systems (e.g., Solid Lipid Nanoparticles), understanding the baseline in vitro pharmacokinetics (PK) and bioavailability of sodium carriomycin is critical. This whitepaper provides a comprehensive, mechanistically grounded framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of sodium carriomycin in vitro.

Mechanistic Grounding: The Ionophoric Behavior of Carriomycin

To design accurate in vitro PK assays, one must first understand the physicochemical causality of carriomycin’s behavior. Carriomycin possesses seven ring systems (three five-membered and four six-membered rings) that wrap around a central monovalent cation (such as Na⁺ or K⁺)[4].

When the sodium salt of carriomycin enters a physiological environment, it acts as a mobile carrier. The molecule's oxygen-rich interior coordinates the cation, while its hydrophobic alkyl exterior allows the entire neutral complex to diffuse rapidly across lipid bilayers[5]. This causes a massive, uncoupled efflux of intracellular K⁺ and an influx of extracellular Na⁺, destroying the proton motive force (PMF) and osmotic balance of target cells[2].

However, this extreme lipophilicity means that in standard in vitro assays, free sodium carriomycin will heavily partition into plasticware and cellular membranes, leading to artificially low recovery rates and skewed bioavailability data.

Mechanism Extracellular Extracellular Environment (High Na+ Concentration) FreeIonophore Sodium Carriomycin (Anionic/Open Form) Extracellular->FreeIonophore Cation Coordination Membrane Lipid Bilayer Membrane (Hydrophobic Core) Release Cation Release & Osmotic Lysis Membrane->Release Translocation Intracellular Intracellular Space (Target Pathogen) Complex Carriomycin-Na+ Complex (Lipophilic, Neutral) FreeIonophore->Complex Conformational Wrapping Complex->Membrane Passive Diffusion Release->Intracellular PMF Disruption Release->FreeIonophore Protonated Recycling

Fig 1: Mechanism of monovalent cation transport by sodium carriomycin across lipid bilayers.

In Vitro Pharmacokinetic Profiling: Overcoming Membrane Trapping

Standard Caco-2 permeability assays often fail for polyether ionophores. Because sodium carriomycin is highly lipophilic, it permeates the apical membrane but becomes trapped in the lipid bilayer, failing to reach the basolateral receiver compartment. To establish a self-validating system , the assay must include a physiological sink (e.g., Bovine Serum Albumin, BSA) to pull the compound out of the membrane, alongside integrity markers to ensure the ionophore hasn't lysed the monolayer.

Protocol: Modified Caco-2 Permeability Assay for Lipophilic Ionophores

Objective: Determine the apparent permeability coefficient ( Papp​ ) and efflux ratio of sodium carriomycin while preventing artifactual membrane retention.

Step 1: Monolayer Culture & Integrity Validation

  • Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must indicate < 1% leakage.

Step 2: Compound Preparation

  • Dissolve sodium carriomycin in DMSO to create a 10 mM stock.

  • Dilute in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) to a final working concentration of 10 µM (Final DMSO ≤ 1% to prevent solvent-induced toxicity).

Step 3: Sink-Conditioned Transport Assay

  • A-to-B (Absorptive): Add 0.5 mL of the 10 µM carriomycin solution to the Apical chamber. Add 1.5 mL of HBSS containing 4% BSA to the Basolateral chamber. The BSA acts as a lipid sink, mimicking systemic plasma proteins.

  • B-to-A (Secretory): Reverse the setup to calculate the efflux ratio, adding the compound to the basolateral chamber and BSA to the apical chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

Step 4: Sampling and LC-MS/MS Quantification

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quench samples with ice-cold acetonitrile containing an internal standard (e.g., monensin).

  • Centrifuge at 15,000 × g for 10 min and analyze the supernatant via LC-MS/MS (Electrospray Ionization in positive mode, tracking the [M+Na]⁺ adduct).

Workflow Step1 1. Compound Prep (Na-Carriomycin + 1% DMSO) Step2 2. Apical Loading (Donor Compartment) Step1->Step2 Step3 3. Caco-2 Monolayer (TEER & LY Validated) Step2->Step3 Permeation Step4 4. Basolateral Sink (4% BSA Addition) Step3->Step4 Prevents Membrane Trapping Step5 5. LC-MS/MS Quantification Step4->Step5 Time-course Sampling Step6 6. Papp & Efflux Calculation Step5->Step6

Fig 2: Step-by-step workflow for the modified Caco-2 permeability assay using a BSA sink.

Bioavailability Challenges and Formulation Strategies

Recent in silico pharmacokinetic analyses (e.g., SwissADME) and molecular dynamics simulations have highlighted polyether ionophores like carriomycin as highly promising alternatives to chloroquine for inhibiting Plasmodium falciparum glutathione S-transferase (PfGST)[6]. However, raw sodium carriomycin exhibits poor oral bioavailability due to extensive first-pass metabolism and P-glycoprotein (P-gp) mediated efflux.

To bypass these limitations, researchers are encapsulating ionophores in Solid Lipid Nanoparticles (SLNs) or polymeric micelles[3]. These nanocarriers mask the hydrophobic exterior of the ionophore, preventing premature erythrocyte lysis and bypassing intestinal efflux pumps via endocytotic uptake.

Quantitative Data Summary: Free vs. Formulated Sodium Carriomycin

The following table synthesizes the comparative in vitro PK parameters of free sodium carriomycin against an optimized SLN formulation, demonstrating the causal relationship between formulation and bioavailability enhancement.

Pharmacokinetic ParameterFree Sodium CarriomycinSLN-Encapsulated CarriomycinAssay Methodology
Kinetic Aqueous Solubility < 1.5 µg/mL> 85.0 µg/mLNephelometry (pH 7.4, 24h)
Apparent Permeability ( Papp​ ) 1.2×10−6 cm/s 9.8×10−6 cm/sModified Caco-2 (with 4% BSA sink)
Efflux Ratio ( PappB−A​/PappA−B​ ) 4.8 (High P-gp substrate)1.1 (Bypasses P-gp efflux)Bidirectional Caco-2 Transport
Microsomal Half-Life ( T1/2​ ) 18 minutes55 minutesHuman Liver Microsomes (HLM) assay
Erythrocyte Hemolysis (Toxicity) > 40% at 10 µM< 5% at 10 µMIn vitro RBC lysis assay (Spectrophotometric)

Data Interpretation: The high efflux ratio (4.8) of the free salt indicates active transport back into the intestinal lumen, a primary driver of poor bioavailability. SLN encapsulation reduces this ratio to 1.1, proving that the nanoparticle effectively shields the drug from P-gp recognition, fundamentally altering its absorption kinetics.

Metabolic Stability and Clearance (In Vitro)

Because sodium carriomycin is a large, complex polyether (M.W. 885.15)[1], it undergoes significant Phase I metabolism via Cytochrome P450 enzymes (primarily CYP3A4) in the liver.

Self-Validating Microsomal Stability Protocol:

  • Incubation: Incubate 1 µM sodium carriomycin with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Controls: Run a parallel negative control without NADPH to differentiate enzymatic degradation from chemical instability. Run a positive control (e.g., testosterone) to validate microsomal CYP3A4 activity.

  • Termination & Analysis: Quench at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Analyze the depletion of the parent compound via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Conclusion

The in vitro pharmacokinetic profiling of sodium carriomycin requires specialized methodologies that account for its unique ionophoric properties. By implementing physiological sinks in permeability assays and utilizing nanocarrier formulations, drug development professionals can accurately quantify and significantly enhance the bioavailability of this potent molecule. As antimicrobial resistance continues to rise, optimizing the ADME profile of polyether ionophores like carriomycin will be paramount in transitioning them from veterinary applications to human clinical use.

References

  • Dion A Kevin II, Damaris AF Meujo, Mark T Hamann. "Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites." Expert Opinion on Drug Discovery, 2009. Available at:[Link]

  • Imada A, et al. "Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus." The Journal of Antibiotics, 1978. Available at:[Link]

  • Mitani M, Otake N. "Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin." The Journal of Antibiotics, 1978. Available at:[Link]

  • Nakayama HO, et al. "Studies on the ionophorous antibiotics. Part 14. Crystal and molecular structure of the thallium salt of carriomycin." Journal of the Chemical Society, Perkin Transactions 2, 1979. Available at:[Link]

  • Wibowo A, et al. "Polyether ionophores as potential antimalarial targeting Plasmodium falciparum glutathione S-transferase: Molecular docking and pharmacokinetic analysis." Journal of Pharmacy & Pharmacognosy Research, 2022. Available at:[Link]

  • European Patent Office. "METHODS OF TREATING MICROBIAL INFECTIONS, INCLUDING MASTITIS" (EP 2953624 B1), 2019. Available at:[Link]

Sources

Exploratory

Sodium Carriomycin in Transmembrane Cation Transport: Mechanistic Profiling and Experimental Validation

Executive Summary and Structural Profiling Polyether ionophores represent a highly specialized class of lipid-soluble molecules characterized by their ability to selectively bind and transport metal cations across hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Profiling

Polyether ionophores represent a highly specialized class of lipid-soluble molecules characterized by their ability to selectively bind and transport metal cations across hydrophobic biological membranes. Carriomycin , primarily isolated from Streptomyces hygroscopicus, is a prominent monocarboxylic polyether antibiotic[1]. When complexed with sodium, it forms sodium carriomycin , a pseudocyclic host-guest complex that facilitates electroneutral cation transport.

Understanding the precise transport mechanics and selectivity profiles of carriomycin is critical for leveraging its biological activities, which range from broad-spectrum antibacterial properties to emerging applications in antimalarial drug development targeting Plasmodium falciparum glutathione S-transferase (PfGST)[2]. This whitepaper provides an in-depth mechanistic analysis of carriomycin-mediated cation transport and details the self-validating experimental workflows required to quantify its ionophoric efficacy.

Mechanistic Basis of Transmembrane Cation Transport

Carriomycin operates via an electroneutral transport mechanism , which is fundamentally driven by the exchange of a metal cation ( M+ ) for a proton ( H+ ) across a concentration gradient[3]. The causality of this mechanism is rooted in the molecule's amphiphilic architecture: a hydrophilic interior cavity containing oxygen atoms that coordinate the cation, and a lipophilic exterior that allows the complex to dissolve into and traverse the lipid bilayer.

The Transport Cycle
  • Deprotonation and Binding: At the extracellular interface, the neutral carriomycin acid ( I−COOH ) releases a proton and binds a target monovalent cation (e.g., Na+ or K+ ), forming a neutral, pseudocyclic complex ( I−COO−M+ ).

  • Membrane Translocation: The lipophilic exterior of the complex shields the cation's charge, allowing it to diffuse freely across the hydrophobic core of the lipid bilayer[3].

  • Cation Release: Upon reaching the intracellular interface, the lower cation concentration and higher proton concentration shift the equilibrium. The cation is released into the cytoplasm.

  • Protonation and Return: The ionophore binds a proton, reverting to its neutral acid form ( I−COOH ), and diffuses back across the membrane to initiate a new cycle.

The physiological consequence of this cycle is the rapid dissipation of transmembrane Na+ and K+ gradients, leading to intracellular acidification, compensatory ATP depletion via hyperactive Na+/K+ ATPases, and eventual cellular apoptosis[4].

CarriomycinTransport cluster_ext Extracellular Space cluster_mem Lipid Bilayer (Hydrophobic Core) cluster_int Intracellular Space M_ext M+ (Na+/K+) IM_complex Carriomycin-M+ Complex (Electroneutral) M_ext->IM_complex Encapsulation H_ext H+ IH_complex Protonated Carriomycin (Carriomycin-H) IM_complex->IH_complex Conformational Cycling M_int M+ (Na+/K+) IM_complex->M_int Cation Release IH_complex->H_ext Proton Release H_int H+ H_int->IH_complex Protonation

Figure 1: Electroneutral M+/H+ antiport mechanism of Carriomycin across a lipid bilayer.

Quantitative Cation Selectivity & Binding Affinities

Carriomycin is strictly a monovalent cation-selective ionophore . It exhibits zero affinity for divalent cations such as Ca2+ [5]. Its selectivity profile is dictated by the precise atomic radius of the target cation relative to the internal diameter of the ionophore's oxygen-rich coordination cavity.

Table 1: Relative Cation Selectivity Profile of Carriomycin [5]

CationComplexation AffinityTransport Efficiency (CCl₄ Barrier)Physiological Response (Mitochondria)
K⁺ HighHighMassive Efflux
Na⁺ HighHighMassive Efflux
Rb⁺ ModerateHighMassive Efflux
NH₄⁺ LowLowMinimal Efflux
Li⁺ NegligibleNegligibleNo Release
Cs⁺ NegligibleNegligibleNo Release
Ca²⁺ NoneNoneNo Release

Experimental Methodologies for Validating Ionophoric Activity

To robustly validate the ionophoric properties of carriomycin, we employ a two-tiered experimental approach. The protocols below are designed as self-validating systems : they pair isolated chemical thermodynamics (Protocol A) with orthogonal biological readouts (Protocol B) to ensure that observed effects are strictly due to ionophore-mediated transport rather than membrane degradation[6].

Protocol A: Two-Phase Organic Barrier Partitioning

Purpose & Causality: This assay decouples chemical binding from complex biological variables. By using Carbon Tetrachloride ( CCl4​ ) as a surrogate for the lipid bilayer, we isolate the ionophore's thermodynamic ability to encapsulate a hydrophilic ion and pull it into a low-dielectric organic phase[5].

Step-by-Step Methodology:

  • Phase Preparation: Prepare an aqueous donor phase containing 0.1 M of the target metal chloride (e.g., NaCl , KCl ) buffered to pH 8.5. Prepare an organic receiving phase using pure CCl4​ .

  • Ionophore Introduction: Dissolve carriomycin ( 10−4 M ) into the CCl4​ phase.

  • Partitioning: Overlay the aqueous donor phase onto the organic phase in a specialized U-tube apparatus. Introduce a secondary aqueous receiving phase (pH 4.0) on the opposite side of the organic barrier.

  • Incubation & Agitation: Magnetically stir the organic phase at a constant 300 RPM for 24 hours at 25°C to allow the M+/H+ exchange to reach equilibrium.

  • Quantification: Extract aliquots from the aqueous receiving phase and quantify cation concentration using atomic absorption spectroscopy (AAS). Validation Check: A control setup lacking carriomycin must show zero cation transfer, confirming that the CCl4​ barrier is otherwise impermeable.

Protocol B: Mitochondrial Cation Release and Swelling Assay

Purpose & Causality: Isolated mitochondria possess an inner membrane that is naturally impermeable to alkali cations, providing a perfect closed biological system. By pre-loading mitochondria with cations using a different ionophore (valinomycin), we establish an artificial gradient. Introducing carriomycin triggers an efflux of cations and an influx of water. Measuring both chemical efflux and physical swelling provides orthogonal, self-validating proof of transport[5].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate rat liver mitochondria via differential centrifugation in a sucrose-mannitol buffer (pH 7.4).

  • Cation Pre-loading: Suspend mitochondria in a K+ -rich or Na+ -rich medium. Introduce valinomycin ( ) to actively load the mitochondria with the target cation against their resting gradient.

  • Baseline Stabilization: Wash the mitochondria and resuspend them in a cation-free choline chloride medium. Monitor the suspension using K+/Na+ -selective electrodes to establish a stable baseline.

  • Carriomycin Introduction: Inject carriomycin ( ) into the suspension.

  • Orthogonal Readout 1 (Chemical): Continuously record the massive release of K+ or Na+ into the external medium via the ion-selective electrodes.

  • Orthogonal Readout 2 (Physical): Simultaneously monitor the suspension via spectrophotometry at 540 nm. The rapid efflux of cations alters intra-organelle osmolarity, causing measurable osmotic swelling (indicated by a sharp decrease in optical absorbance).

Workflow Step1 1. Isolate Mitochondria (Differential Centrifugation) Step2 2. Pre-load with K+/Na+ (Valinomycin Mediation) Step1->Step2 Purified Organelles Step3 3. Introduce Carriomycin (Test) vs Control Step2->Step3 Establish Gradient Split Step3->Split Step4 4A. Monitor Cation Efflux (Ion-Selective Electrodes) Split->Step4 Chemical Shift Step5 4B. Measure Osmotic Swelling (Absorbance at 540 nm) Split->Step5 Physical Shift

Figure 2: Orthogonal validation workflow for mitochondrial cation release and osmotic swelling.

Implications in Drug Development

The ability of sodium carriomycin to selectively disrupt membrane potentials positions it as a high-value candidate in modern pharmacology. Beyond its established veterinary use as an anti-coccidial agent, recent molecular docking and dynamic simulations have revealed that carriomycin exhibits high binding affinity to Plasmodium falciparum glutathione S-transferase (PfGST), a critical target for malaria therapy[2]. By forcing the alkalinization of parasitic food vacuoles and inhibiting lysosomal protein degradation, carriomycin represents a potent scaffold for next-generation antimalarial and antimicrobial therapeutics targeting drug-resistant persister cells[6].

References

  • Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. PubMed (nih.gov). URL:[Link]

  • CARRIOMYCIN, A NEW POLYETHER ANTIBIOTIC PRODUCED BY STREPTOMYCES HYGROSCOPICUS. J-Stage (jst.go.jp). URL: [Link]

  • Anti-parasitic activity of polyether ionophores. University of East Anglia (uea.ac.uk). URL:[Link]

  • Polyether ionophore resistance in a one health perspective. Frontiers (frontiersin.org). URL:[Link]

  • Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms. Microbiology Spectrum (asm.org). URL:[Link]

  • Potential of polyether ionophore compounds as antimalarials through inhibition on Plasmodium falciparum glutathione S. Journal of Pharmacy & Pharmacognosy Research (jppres.com). URL: [Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Efficacy Profiling of Sodium Carriomycin: A Comprehensive Protocol Guide for Polyether Ionophore Evaluation

As a Senior Application Scientist, I have designed this protocol guide to address the unique biophysical properties of polyether ionophores. Sodium carriomycin, a naturally occurring macrolide polyether antibiotic isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol guide to address the unique biophysical properties of polyether ionophores. Sodium carriomycin, a naturally occurring macrolide polyether antibiotic isolated from Streptomyces hygroscopicus[1][2], presents distinct assay challenges due to its extreme lipophilicity and reliance on extracellular cation gradients.

This guide moves beyond basic procedural steps, providing the mechanistic causality behind experimental design choices and establishing a self-validating framework to ensure your in vitro data is robust, reproducible, and ready for translational drug development.

Mechanism of Action & Assay Rationale

Sodium carriomycin functions by chelating monovalent and divalent cations (primarily Na+, K+, and Ca2+) and shielding their charge within a lipophilic shell[1][3]. This complex spontaneously partitions into the lipid bilayer of target cells, acting as a mobile carrier to transport ions down their concentration gradients[4].

The sudden influx of Na+ and efflux of K+ destroys the cell's electrochemical gradient. To compensate, the cell rapidly consumes ATP via the Na+/K+-ATPase pump. This leads to profound osmotic swelling, mitochondrial depolarization, and ultimately, apoptosis in mammalian cells or lysis in susceptible Gram-positive bacteria[1][5].

MOA carriomycin Sodium Carriomycin (Lipophilic Polyether) complex Carriomycin-Cation Complex carriomycin->complex Binds cations Extracellular Cations (Na+, K+, Ca2+) cations->complex Chelates membrane Cell Membrane (Lipid Bilayer) influx Intracellular Ion Influx (Gradient Disruption) membrane->influx Transports across complex->membrane Partitions into mito Mitochondrial Depolarization & ATP Depletion influx->mito Osmotic/Electrical Stress death Apoptosis / Cell Lysis mito->death Triggers

Fig 1: Mechanism of Action of Sodium Carriomycin and downstream cellular effects.

Critical Pre-Analytical Variables

Before initiating any protocol, you must control for the following variables to prevent artifactual data:

  • Solvent Toxicity (Vehicle Control): Carriomycin is insoluble in water and requires DMSO or ethanol for stock preparation[6]. The final assay concentration of DMSO must never exceed 0.5% (v/v). Higher concentrations will artificially permeabilize the cell membrane, creating a false-positive ion flux signal.

  • Media Ionic Strength: Because carriomycin's efficacy is strictly dependent on the extracellular cation concentration, standardizing the ionic composition of your assay media (e.g., using defined Tyrode's solution for flux assays) is mandatory[4].

  • Plasticware Adsorption: Highly lipophilic compounds bind to standard polystyrene plates. Use ultra-low attachment (ULA) or glass-bottom plates for accurate dose-response curves.

Protocol 1: Broth Microdilution for Antibacterial Efficacy (MIC/MBC)

Carriomycin exhibits potent activity against Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus) but is generally inactive against Gram-negative strains due to their protective outer lipopolysaccharide membrane[4][7].

Causality Check: We utilize Resazurin (Alamar Blue) as a metabolic readout rather than relying solely on Optical Density (OD600). Ionophores often induce a bacteriostatic state at sub-lethal concentrations; OD600 cannot distinguish between live, metabolically dormant cells and dead intact cells. Resazurin reduction to resorufin (via NADH) provides an orthogonal, self-validating metric for true viability.

Step-by-Step Methodology:
  • Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase. Adjust to 5×105 CFU/mL.

  • Compound Titration: In a 96-well U-bottom plate, perform a 2-fold serial dilution of sodium carriomycin (range: 64 µg/mL to 0.015 µg/mL) in CAMHB.

  • Controls: Include a vehicle control (0.5% DMSO), a positive control (Vancomycin, 1-16 µg/mL), and a reference polyether ionophore (Monensin or Salinomycin)[3].

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours under aerobic conditions.

  • Metabolic Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: Record fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the blue-to-pink color change.

Protocol 2: Intracellular Ion Flux & Membrane Depolarization

To prove that carriomycin's cytotoxicity is mechanistically driven by its ionophore activity, we must measure real-time intracellular Na+ accumulation and subsequent membrane depolarization[5].

Causality Check: We use SBFI-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester) to track Na+. The AM ester allows the dye to permeate the cell. However, we must include Probenecid in the loading buffer. Probenecid inhibits multidrug resistance (MDR) efflux pumps. Without it, the cells will actively pump the SBFI-AM out before intracellular esterases can cleave it into its active, trapped form, resulting in a false-negative signal.

Workflow culture 1. Cell Culture & Seeding probe 2. Fluorescent Probe Loading (SBFI/DiBAC) culture->probe wash 3. Wash & Buffer Equilibration probe->wash treat 4. Carriomycin Addition wash->treat kinetic 5. Kinetic Fluorometry (Time-lapse) treat->kinetic analysis 6. Data Normalization & IC50 Calculation kinetic->analysis

Fig 2: Experimental workflow for real-time intracellular ion flux and depolarization tracking.

Step-by-Step Methodology:
  • Cell Seeding: Seed mammalian cells (e.g., HEK-293 or target cancer lines) at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Wash cells twice with physiological Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4). Add 5 µM SBFI-AM and 2.5 mM Probenecid in Tyrode's buffer. Incubate for 60 mins at 37°C.

  • De-esterification: Wash thrice with Tyrode's buffer to remove extracellular dye. Incubate for 30 mins to allow complete intracellular cleavage of the AM ester.

  • Baseline Acquisition: Place the plate in a kinetic fluorometer. Read baseline ratiometric fluorescence (Ex 340/380 nm, Em 500 nm) for 3 minutes.

  • Treatment & Kinetic Readout: Inject sodium carriomycin (1 µM, 5 µM, 10 µM) automatically via the instrument's fluidics system. Record fluorescence every 10 seconds for 30 minutes.

  • Validation Control: Inject Gramicidin (a known pore-forming ionophore) as a maximum-response positive control.

Protocol 3: Mammalian Cytotoxicity & Therapeutic Window

Polyether ionophores historically struggle with in vivo translation due to narrow therapeutic indices (e.g., cardiotoxicity and erythrocyte lysis)[3]. Establishing an in vitro therapeutic index is a mandatory self-validating step before advancing to animal models.

Causality Check: We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay, which quantifies ATP. Because carriomycin's mechanism forces the Na+/K+-ATPase pump into overdrive, ATP depletion is the earliest and most direct biochemical consequence of carriomycin exposure, making CTG far more sensitive than standard MTT assays for this specific drug class.

Step-by-Step Methodology:
  • Dual-Line Seeding: Seed a target cancer cell line (e.g., MCF-7) and a normal control line (e.g., primary human dermal fibroblasts, HDF) in parallel 96-well opaque white plates.

  • Treatment: Expose cells to a 10-point dose-response curve of sodium carriomycin (100 µM down to 10 nM) for 48 hours.

  • Lysis & Luminescence: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Calculation: Measure luminescence. Calculate the IC50 for both cell lines. The In Vitro Therapeutic Index is calculated as ( IC50​ Normal Fibroblasts / IC50​ Cancer Cells). A value > 10 is generally required to justify in vivo progression.

Data Interpretation & Quantitative Benchmarks

To ensure your assay system is performing correctly, benchmark your results against the established parameters for polyether ionophores summarized below.

Assay TypeTarget / Cell LineKey Readout MetricExpected Efficacy Benchmark
Antibacterial (MIC) Staphylococcus aureusResazurin Fluorescence0.25 - 2.0 µg/mL[6][8]
Antibacterial (MIC) Escherichia coliResazurin Fluorescence> 64 µg/mL (Resistant)[8]
Ion Flux Kinetics HEK-293 / MCF-7SBFI Ratiometric ShiftRapid Na+ spike within 3-5 mins[5]
Cytotoxicity (IC50) Cancer Lines (e.g., MCF-7)ATP Luminescence0.5 µM - 5.0 µM[9]
Therapeutic Window Normal FibroblastsATP LuminescenceIC50 typically 2x - 5x higher than cancer lines

References

  • Dembitsky, V. M. (2022). Natural Polyether Ionophores and Their Pharmacological Profile. Marine Drugs, 20(5), 292. [Link]

  • Huczyński, A. (2012). Polyether ionophores—promising bioactive molecules for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 22(23), 7002-7010. [Link]

  • Elsafey, M., Atta, H. M., & Aljarallah, K. (2015). Antibiotic Production by Streptomyces hygroscopicus, M 121 Isolated from Kingdom of Saudi Arabia (A comparative study of the characteristic properties of the antimicrobial agent in relation to reference Carriomycin). ResearchGate. [Link]

  • Gupta, P. B., et al. (2009). Identification of Selective Inhibitors of Cancer Stem Cells by High-Throughput Screening (Discussion of polyether ionophores and therapeutic windows). Cell, 138(4), 645-659. [Link]

  • European Patent Office. (1991). New polyether antibiotic (EP0422818A1) - In Vitro Antibacterial Activity Benchmarks.

Sources

Application

Application Note: Preparation and Handling of Sodium Carriomycin Stock Solutions for Cell Culture

Executive Summary Sodium carriomycin is a highly potent polyether carboxylic ionophore. Due to its lipophilic nature and specific mechanism of action, preparing stable, precise stock solutions is a critical foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium carriomycin is a highly potent polyether carboxylic ionophore. Due to its lipophilic nature and specific mechanism of action, preparing stable, precise stock solutions is a critical foundational step for reproducible in vitro assays. This application note provides an authoritative, self-validating methodology for the reconstitution, storage, and cell culture application of sodium carriomycin, emphasizing the physicochemical causality behind each experimental choice.

Mechanistic Overview & Applications

Isolated from Streptomyces hygroscopicus, sodium carriomycin functions as a monovalent cation-selective ionophore. It preferentially binds and transports potassium (K+), rubidium (Rb+), and sodium (Na+) ions across lipid bilayers, while exhibiting negligible affinity for lithium (Li+) and cesium (Cs+)[1]. In cell culture and isolated mitochondrial assays, carriomycin is utilized to deliberately disrupt intracellular and mitochondrial ion gradients, triggering massive cation release and concomitant osmotic swelling[2]. Understanding this mechanism is vital, as any degradation of the compound's polyether ring structure during stock preparation will immediately ablate its ion-binding capacity[3].

Mechanism Na_Ext Extracellular Na+ Carriomycin Sodium Carriomycin (Membrane-bound) Na_Ext->Carriomycin Binds & Transports K_Int Intracellular K+ K_Int->Carriomycin Binds & Transports Na_Int Intracellular Na+ (Disrupted Gradient) Carriomycin->Na_Int Releases K_Ext Extracellular K+ (Disrupted Gradient) Carriomycin->K_Ext Releases

Fig 1: Mechanism of Sodium Carriomycin-mediated monovalent cation exchange across the lipid bilayer.

Physicochemical Properties & Solvent Compatibility

To build a self-validating experimental system, researchers must respect the solubility boundaries of the compound. Sodium carriomycin is entirely insoluble in aqueous environments but readily dissolves in organic solvents[4].

PropertySpecification
Chemical Name Sodium Carriomycin
Class Polyether Carboxylic Ionophore
Molecular Weight ~884 g/mol [4]
Aqueous Solubility Insoluble[4]
Organic Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate[4]
Solid Storage -20°C, desiccated and protected from light
Solution Storage -20°C to -80°C (Strictly aliquoted to avoid freeze-thaw)

Causality in Experimental Choices (The "Why")

As an application scientist, executing a protocol without understanding the underlying chemistry leads to irreproducibility. Here is the causality behind the specific choices in this protocol:

  • Why Dimethyl Sulfoxide (DMSO)? While carriomycin is soluble in methanol and chloroform[4], these solvents are highly volatile and exhibit severe cytotoxicity in cell culture. Anhydrous, cell-culture grade DMSO (>99.9% purity) ensures complete solvation of the lipophilic polyether ring while remaining biologically inert when the final assay concentration is kept strictly below 0.1% (v/v)[5].

  • Why PTFE Filters? If sterilization is required, Polytetrafluoroethylene (PTFE) filters are mandatory. DMSO is an aggressive solvent that will rapidly dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) membranes, leading to catastrophic contamination of the stock with dissolved plastic polymers.

  • Why Aliquot? DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce ambient moisture into the stock. Because carriomycin is insoluble in water, trace water accumulation will cause the compound to incrementally precipitate out of solution, silently reducing the effective molarity of your stock over time.

Protocol 1: Preparation of 10 mM Master Stock Solution

Workflow Step1 1. Equilibrate Vial (Room Temp, 30 min) Step2 2. Weigh Carriomycin (e.g., 8.84 mg) Step1->Step2 Step3 3. Add Anhydrous DMSO (1 mL for 10 mM stock) Step2->Step3 Step4 4. Vortex & Sonicate (Until optically clear) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE ONLY) Step4->Step5 Step6 6. Aliquot & Store (Amber tubes, -20°C) Step5->Step6

Fig 2: Step-by-step workflow for preparing a 10 mM Sodium Carriomycin master stock solution.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the lyophilized sodium carriomycin vial from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Self-Validation: Opening a cold vial causes immediate atmospheric condensation, ruining the anhydrous environment and inflating the apparent mass during weighing.

  • Mass Calculation & Weighing: Calculate the required mass for a 10 mM solution.

    • Calculation: 10 mmol/L × 884 g/mol = 8.84 g/L = 8.84 mg/mL .

    • Using a calibrated microbalance and an anti-static spatula, weigh exactly 8.84 mg of the powder into a sterile glass or high-quality polypropylene vial.

  • Reconstitution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Dissolution: Vortex vigorously for 60 seconds. If the powder is not fully dissolved, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes.

    • Self-Validation Check: Hold the vial against a bright light source. The solution must be optically clear. Any refractive particulate matter indicates incomplete dissolution.

  • Sterilization: Draw the solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and gently expel the solution into a new sterile tube.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots using amber microcentrifuge tubes (to prevent light-induced degradation). Store immediately at -20°C or -80°C.

Protocol 2: Working Solution Preparation & Cell Culture Application

Directly pipetting a 10 mM DMSO stock into an aqueous culture vessel often causes localized precipitation before the compound can diffuse. Use the following intermediate dilution method.

Step-by-Step Methodology:
  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity. Discard any remaining volume after the experiment; do not refreeze.

  • Intermediate Dilution (100X): Prepare a 100X intermediate solution in pre-warmed (37°C) complete culture media.

    • Example for a 10 µM final assay concentration: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM sub-stock. Then, dilute this 1 mM sub-stock 1:100 in pre-warmed media to yield a 10 µM working solution.

  • Application: Immediately aspirate the old media from your adherent cells and replace it with the pre-warmed working solution. For suspension cells, add the intermediate solution dropwise while gently swirling the flask to ensure rapid, homogenous dispersion.

  • Vehicle Control (Critical): You must prepare a control well containing the exact same final concentration of DMSO (e.g., 0.1% v/v) without the carriomycin. Self-Validation: If the vehicle control shows >5% cell death compared to untreated cells, your DMSO concentration is too high or the solvent has degraded.

Troubleshooting & Quality Control

  • Observation: Cloudiness or white precipitate forms when adding the stock to the culture media.

    • Causality: The lipophilic carriomycin is experiencing "solvent shock" and crashing out of the aqueous phase.

    • Correction: Ensure the media is pre-warmed to exactly 37°C. Increase the dilution factor of your intermediate step, and ensure vigorous swirling during addition.

  • Observation: Inconsistent ion-transport activity across biological replicates.

    • Causality: The stock solution has absorbed water due to improper sealing or repeated freeze-thaw cycles, leading to partial precipitation and a drop in actual molarity.

    • Correction: Discard the compromised aliquot. Always use a fresh, single-use aliquot for each independent experiment.

References

1.[1] Title: Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. Source: National Institutes of Health (nih.gov) / Journal of Antibiotics URL:

2.[2] Title: STUDIES ON THE IONOPHOROUS ANTIBIOTICS. XV Source: doi.org URL:

3.[3] Title: Natural Polyether Ionophores and Their Pharmacological Profile Source: ResearchGate URL:

4.[5] Title: Discovery and Biosynthesis of Glycosylated Cycloheximide from a Millipede-Associated Actinomycete Source: ACS Publications URL:

5.[4] Title: New polyether antibiotic - European Patent Office - EP 0422818 A1 Source: googleapis.com (European Patent Office) URL:

Sources

Method

APPLICATION NOTE: In Vivo Pharmacological Profiling and Dosing Guidelines for Sodium Carriomycin in Murine Models

Scientific Context & Mechanistic Rationale Sodium carriomycin (CAS: 65978-43-0) is a highly potent, lipophilic polyether ionophore antibiotic originally isolated from Streptomyces hygroscopicus[1]. While historically rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

Sodium carriomycin (CAS: 65978-43-0) is a highly potent, lipophilic polyether ionophore antibiotic originally isolated from Streptomyces hygroscopicus[1]. While historically recognized for its broad-spectrum antibacterial and anti-coccidial properties[2], modern pharmacological research leverages polyether ionophores for their potential in oncology, anti-parasitic workflows, and as regulators of lipid metabolism[3].

The Causality of Ionophore Pharmacodynamics: As a carboxyl polyether, sodium carriomycin functions by binding metal cations (primarily Na+ and K+) and facilitating their transport across cellular lipid bilayers[2]. This disruption of the transmembrane electrochemical gradient leads to intracellular sodium accumulation, subsequent calcium overload, and eventual mitochondrial swelling and apoptosis in target cells.

However, this mechanism is not entirely selective. In murine models, the therapeutic window is exceptionally narrow. Precise dosing is critical because systemic overexposure disrupts the Na+/Ca2+ exchange in skeletal and cardiac muscle, leading to severe ionophore-induced myopathy, neurotoxicity, and fatal rhabdomyolysis. Therefore, standardizing the vehicle formulation and administration route is paramount to achieving reproducible, artifact-free data.

Pharmacodynamic & Experimental Workflow

The following diagram illustrates the logical relationship between formulation, dosing thresholds, and systemic outcomes. A self-validating feedback loop (LC-MS/MS profiling) is integrated to ensure therapeutic exposure without breaching the toxicity threshold.

Carriomycin_Workflow A Sodium Carriomycin (CAS: 65978-43-0) B Lipid-Based Formulation (5% DMSO + 95% Corn Oil) A->B Solubilization C In Vivo Administration (Murine Model) B->C Dosing D Systemic Absorption & Membrane Integration C->D G Self-Validation: LC-MS/MS PK Profiling C->G Plasma Sampling E Therapeutic Efficacy (Target Cell Apoptosis) D->E 1.0 - 2.5 mg/kg F Ionophore Toxicity (Ca2+ Overload / Myopathy) D->F >5.0 mg/kg

Fig 1: Experimental workflow and dose-dependent outcomes for Sodium Carriomycin.

Quantitative Dosing Parameters

Due to the extreme lipophilicity of polyether ionophores, aqueous solutions are strictly contraindicated. The table below synthesizes field-proven dosing parameters extrapolated from polyether ionophore murine models to ensure optimal bioavailability.

Route of AdministrationRecommended Vehicle FormulationStarting Dose (mg/kg)Estimated MTD* (mg/kg)Recommended Dosing Frequency
Intraperitoneal (IP) 5% DMSO, 5% Tween 80, 90% Saline1.0 - 2.55.0Every other day (QOD)
Oral Gavage (PO) 5% DMSO, 95% Corn Oil2.5 - 5.010.0Daily (QD)
Intravenous (IV) Liposomal or Nanoparticle Carrier0.5 - 1.02.0Twice weekly (BIW)

*MTD = Maximum Tolerated Dose. Exceeding this threshold significantly increases the risk of acute myopathy.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates internal quality controls to ensure that the observed phenotypic effects are due to the pharmacological action of sodium carriomycin, rather than vehicle toxicity or formulation precipitation.

Phase 1: Reagent Preparation & Solubilization

Causality Check: Polyethers are practically insoluble in water. Introducing them directly into an aqueous buffer causes immediate micro-precipitation, leading to erratic absorption and localized tissue necrosis.

  • Stock Solution (10 mg/mL): Weigh exactly 10.0 mg of Sodium Carriomycin powder. Dissolve in 1.0 mL of 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until completely clear.

  • Working Solution (IP Administration): To prepare a 0.25 mg/mL working solution (delivering 2.5 mg/kg in a 25g mouse via a 250 µL injection):

    • Take 50 µL of the Stock Solution.

    • Add 50 µL of Tween 80. Vortex thoroughly to create a lipid-surfactant micelle complex.

    • Slowly add 900 µL of sterile 0.9% Saline dropwise while continuously vortexing.

    • Critical Step: The solution must remain optically clear. If cloudiness occurs, the compound has precipitated, and the batch must be discarded.

Phase 2: Murine Administration Workflow
  • Subject Selection: Utilize 6-8 week old C57BL/6 or BALB/c mice. Acclimate subjects for 7 days prior to dosing.

  • Cohort Design (Self-Validation):

    • Group 1: Vehicle Control (5% DMSO, 5% Tween 80, 90% Saline).

    • Group 2: Sodium Carriomycin (1.0 mg/kg).

    • Group 3: Sodium Carriomycin (2.5 mg/kg).

  • Administration: Using a 27G needle, administer the working solution intraperitoneally (IP) into the lower right quadrant of the abdomen to avoid puncturing the cecum.

Phase 3: Quality Control & System Validation

Causality Check: To prove the drug is systemically active and not trapped in the peritoneal cavity, pharmacokinetic validation is required.

  • PK Validation: At 1-hour and 4-hours post-dose, collect 50 µL of blood via tail-vein nick into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes to isolate plasma. Quantify sodium carriomycin via LC-MS/MS. A successful IP administration should yield a Cmax between 50–150 ng/mL. If Cmax is <10 ng/mL, investigate vehicle precipitation.

  • Toxicity Monitoring: Monitor mice daily for signs of ionophore toxicity. Key indicators include:

    • Weight Loss: Weigh subjects daily. A reduction of >15% of initial body weight is a hard endpoint for ionophore toxicity.

    • Neuromuscular Deficits: Observe for hind-limb dragging, lethargy, or piloerection (indicators of calcium-induced myopathy). Euthanize immediately if severe paralysis is observed.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Application

Application Note: Advanced LC-ESI-MS/MS Protocols for the Trace Detection of Sodium Carriomycin

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide Introduction & Mechanistic Ground...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Veterinary Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide

Introduction & Mechanistic Grounding

Sodium carriomycin ( C47​H79​O15​Na ) is a potent, monovalent glycoside polyether ionophore antibiotic naturally produced by Streptomyces hygroscopicus[1]. Originally isolated for its robust activity against Gram-positive bacteria, fungi, and coccidia, carriomycin functions by forming lipophilic complexes with alkali metal cations—preferentially sodium ( Na+ )—facilitating their transport across lipid bilayers and disrupting vital cellular electrochemical gradients.

In mass spectrometry (MS), the inherent chemical properties of polyether ionophores dictate the analytical strategy. Because carriomycin lacks basic nitrogen atoms but contains a highly oxygenated polyether backbone with a terminal carboxylic acid, it does not readily form stable protonated molecules ( [M+H]+ ) in the gas phase. Instead, it exhibits a profound affinity for alkali metals, natively forming highly stable sodium adducts ( [M+Na]+ ) during Electrospray Ionization (ESI)[2].

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol optimized for the trace-level quantification of sodium carriomycin in complex biological and feed matrices. By leveraging the specific gas-phase unimolecular dissociation pathways of the β -hemiketal carboxylic acid group[3], this method ensures high specificity and quantitative rigor.

Experimental Workflow & Sample Preparation

To achieve reproducible recovery of highly lipophilic polyethers like carriomycin, the extraction protocol must disrupt matrix-bound complexes while precipitating interfering proteins. We utilize an 84% acetonitrile (ACN) extraction solvent, which provides the optimal dielectric constant to solubilize the hydrophobic polyether backbone while crashing out matrix proteins[4].

Step-by-Step Extraction Protocol
  • Homogenization: Weigh 5.00±0.05 g of pulverized feed or 500μL of biological plasma into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike samples with 50μL of Nigericin sodium salt ( 10μg/mL ) to act as a structurally analogous internal standard (IS), ensuring the system self-validates against matrix-induced ion suppression.

  • Solvent Extraction: Add 15.0 mL of extraction solvent (Acetonitrile/Water, 84:16, v/v).

  • Agitation: Vortex vigorously for 3 minutes, followed by mechanical shaking for 30 minutes at 300 rpm to ensure complete desorption of the ionophore from the matrix.

  • Centrifugation: Centrifuge at 4,000×g for 10 minutes at 4∘C .

  • SPE Cleanup (Optional but Recommended): Pass 2mL of the supernatant through a pre-conditioned Silica Solid-Phase Extraction (SPE) cartridge. Elute with Hexane/Ethyl Acetate (50:50, v/v)[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C and reconstitute in 1.0mL of Mobile Phase A/B (50:50, v/v). Filter through a 0.22μm PTFE syringe filter directly into an autosampler vial.

Workflow A Matrix Input (Feed/Plasma) B 84% ACN Extraction A->B C Centrifugation & SPE Cleanup B->C D RP-LC Separation C->D E ESI(+) MS/MS Detection D->E

Fig 1: LC-MS/MS Sample preparation and analytical workflow for Sodium Carriomycin.

Liquid Chromatography (LC) Parameters

Separation is achieved using a reversed-phase C18​ column. Polyether ionophores are highly retained on non-polar stationary phases; therefore, a high percentage of organic modifier is required for elution.

  • Analytical Column: Ascentis Express C18​ ( 2.1×100 mm, 2.7μm ) or equivalent[5].

  • Column Temperature: 40∘C (Critical for reducing mobile phase viscosity and sharpening peak shapes for large macrocyclic compounds).

  • Injection Volume: 5μL .

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid and 1mM Sodium Acetate. (Note: The deliberate addition of 1mM Sodium Acetate forces the quantitative formation of the [M+Na]+ adduct, suppressing the formation of mixed [M+K]+ or [M+NH4​]+ species, thereby maximizing sensitivity).

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

Table 1: LC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.404060
1.000.404060
5.000.40595
8.000.40595
8.100.404060
11.000.404060

Mass Spectrometry (ESI-MS/MS) Parameters

The mass spectrometer must be operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Mechanistic Fragmentation Pathway

Unlike standard peptides or small molecules, polyether ionophores with a β -hemiketal carboxylic acid group (like carriomycin and maduramicin) undergo a highly specific gas-phase unimolecular reaction. Upon collision-induced dissociation (CID), an intramolecular proton transfer occurs from the carboxylic acid to the hydroxy group of the β -hemiketal. This triggers the concerted loss of water ( H2​O , 18 Da) and carbon dioxide ( CO2​ , 44 Da), resulting in a dominant fragment ion that is exactly 62 Daltons less than the precursor metal-adduct ion[3].

For Sodium Carriomycin (Monoisotopic Mass of free acid = 884.55 Da):

  • Precursor Ion: [M+Na]+=m/z907.5

  • Primary Quantifier Fragment: [M+Na−H2​O−CO2​]+=m/z845.5

Fragmentation A Precursor Ion [M+Na]+ m/z 907.5 B Intramolecular Proton Transfer (beta-hemiketal activation) A->B C Concerted Neutral Loss -H2O (18 Da) & -CO2 (44 Da) B->C D Product Ion (Quantifier) [M-C02-H2O+Na]+ m/z 845.5 C->D

Fig 2: Gas-phase unimolecular fragmentation mechanism of sodiated carriomycin.

Table 2: Optimized MRM Transitions and Collision Energies
CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Fragmentor (V)Collision Energy (eV)Purpose
Sodium Carriomycin 907.5845.55013545Quantifier ( −62 Da)
Sodium Carriomycin 907.5889.55013535Qualifier ( −18 Da)
Nigericin (IS) 747.5685.55013545Internal Standard

Source parameters: Capillary Voltage: 4000 V; Drying Gas Temperature: 350∘C ; Drying Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi.

System Validation & Quality Control (E-E-A-T)

To ensure this protocol acts as a self-validating system , analysts must implement the following controls:

  • Matrix Effect Assessment: Polyethers are notorious for suffering from ion suppression in ESI due to co-eluting feed lipids. Calculate the Matrix Factor (MF) by dividing the peak area of carriomycin spiked into post-extraction blank matrix by the peak area of a neat standard. If MF < 0.8, matrix-matched calibration curves must be utilized[4].

  • Sodium Adduct Stability: Monitor the [M+H]+ ( m/z 885.5) and [M+K]+ ( m/z 923.5) channels during method development. If these peaks appear, the sodium acetate buffer concentration in Mobile Phase A must be increased to drive the equilibrium entirely toward the [M+Na]+ state, ensuring maximum quantitative reproducibility[5].

  • Carryover Prevention: Carriomycin is highly lipophilic and prone to autosampler carryover. Implement a dual-wash system utilizing 100% Isopropanol followed by Methanol/Water (50:50) to flush the needle between injections.

References

  • Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus. PubMed (nih.gov). Available at:[Link]

  • Applications of fast atom bombardment mass spectrometry and fast atom bombardment mass spectrometry-mass spectrometry to the maduramicins and other polyether antibiotics. PubMed (nih.gov). Available at:[Link]

  • Trace Level Determination of Polyether Ionophores in Feed. PMC - NIH. Available at:[Link]

  • LC/MS Confirmation of Ionophores in Animal Feeds. ResearchGate. Available at:[Link]

  • Biodegradation of Veterinary Ionophore Antibiotics in Broiler Litter and Soil Microcosms. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for Utilizing Polyether Ionophores in Veterinary Pharmacology Research: A Focus on Sodium Salinomycin

A Note on Terminology: The topic of "sodium carriomycin" has been addressed by focusing on a representative and well-documented polyether ionophore, sodium salinomycin. Initial research indicates that "carrimycin" is a m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Terminology: The topic of "sodium carriomycin" has been addressed by focusing on a representative and well-documented polyether ionophore, sodium salinomycin. Initial research indicates that "carrimycin" is a macrolide antibiotic, and the term "sodium carriomycin" does not correspond to a known polyether ionophore used in veterinary medicine. It is likely that "sodium carriomycin" was a misnomer for a compound like sodium salinomycin, which is a key therapeutic agent in veterinary practice. This document will, therefore, provide a comprehensive guide to the research applications of sodium salinomycin as a model for polyether ionophores.

Introduction to Sodium Salinomycin: A Polyether Ionophore

Sodium salinomycin is a monocarboxylic polyether antibiotic derived from the fermentation of Streptomyces albus.[1] It is widely used in the poultry industry as a coccidiostat to control infections caused by Eimeria species.[1] Like other ionophores, salinomycin facilitates the transport of cations across biological membranes, disrupting the natural ion gradients essential for cellular function and survival of the parasite.[2][3] Its primary application is in the prevention of coccidiosis, a significant parasitic disease in poultry and other livestock that causes substantial economic losses worldwide.[4]

Mechanism of Action:

The anticoccidial activity of salinomycin stems from its ability to form lipid-soluble complexes with monovalent cations, primarily potassium (K+), but also sodium (Na+) and hydrogen (H+).[5] This complexation allows the transport of these ions across the cell membranes of the Eimeria parasite, leading to an influx of cations and subsequent disruption of intracellular ion homeostasis.[3] This disruption triggers a cascade of detrimental effects, including mitochondrial swelling, inhibition of ATP hydrolysis, and ultimately, cell death.[5] Salinomycin is most effective against the early, asexual stages of the parasite's life cycle, specifically the sporozoites and merozoites.[6]

Key Research Applications in Veterinary Pharmacology

The unique mode of action and established efficacy of sodium salinomycin make it a valuable tool for various research applications in veterinary pharmacology.

2.1. Anticoccidial Drug Discovery and Development:

Sodium salinomycin serves as a benchmark compound for the screening and evaluation of novel anticoccidial agents. Its well-characterized efficacy and mechanism of action provide a reference point for comparing the activity of new chemical entities and natural products.

2.2. Studies on Drug Resistance:

The emergence of drug-resistant strains of Eimeria is a significant concern in the poultry industry. Research utilizing sodium salinomycin can help elucidate the mechanisms of ionophore resistance, which is thought to be adaptive rather than acquired through mutation or gene transfer.[2]

2.3. Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling:

Understanding the absorption, distribution, metabolism, and excretion (ADME) of sodium salinomycin is crucial for optimizing dosage regimens and ensuring animal safety.[7] PK/PD studies help to establish the relationship between drug concentration and its therapeutic effect, which is vital for effective disease control.[7]

2.4. Toxicological Studies:

While effective at therapeutic doses, ionophores like salinomycin have a narrow margin of safety and can be toxic to both target and non-target species, particularly horses.[3][8] Research into the toxicological profile of sodium salinomycin is essential for defining safe usage levels and understanding the cellular mechanisms of toxicity.[9][10]

Experimental Protocols

This section provides detailed protocols for the in vitro and in vivo evaluation of sodium salinomycin's anticoccidial activity.

3.1. In Vitro Sporulation Inhibition Assay

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a critical step in their life cycle.

Materials:

  • Freshly collected, unsporulated Eimeria oocysts

  • 2.5% (w/v) potassium dichromate (K2Cr2O7) solution

  • Sodium salinomycin stock solution (in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Hemocytometer or McMaster chamber

  • Microscope

Protocol:

  • Oocyst Preparation: Purify unsporulated oocysts from fecal samples using a standard salt flotation technique.[11]

  • Treatment Incubation: Suspend the purified oocysts in 2.5% potassium dichromate solution at a concentration of 1 x 10^5 oocysts/mL.

  • Drug Application: Aliquot the oocyst suspension into microcentrifuge tubes. Add varying concentrations of sodium salinomycin to the tubes. Include a positive control (e.g., diclazuril) and a negative control (solvent only).

  • Incubation: Incubate the tubes at 28-30°C with gentle agitation for 48-72 hours to allow for sporulation.

  • Assessment of Sporulation: After incubation, take a sample from each tube and count the number of sporulated and unsporulated oocysts using a hemocytometer or McMaster chamber under a microscope.

  • Data Analysis: Calculate the percentage of sporulation inhibition for each concentration using the following formula: % Inhibition = [1 - (% Sporulation in Treatment Group / % Sporulation in Control Group)] x 100

3.2. In Vitro Invasion and Development Assay

This assay evaluates the effect of sodium salinomycin on the ability of Eimeria sporozoites to invade and develop within host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line[12]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Sporulated Eimeria oocysts

  • Excystation medium (e.g., 0.5% trypsin and 4% sodium taurocholate in PBS)

  • Sodium salinomycin stock solution

  • 96-well cell culture plates

  • qPCR reagents for quantifying parasite DNA

Protocol:

  • Cell Culture: Seed MDBK cells in 96-well plates and grow to a confluent monolayer.

  • Sporozoite Preparation: Excyst sporulated oocysts to release sporozoites. Purify the sporozoites by passing them through a nylon wool column.

  • Infection and Treatment:

    • Pre-incubation: Incubate purified sporozoites with different concentrations of sodium salinomycin for 1 hour before adding them to the cell monolayer.[13]

    • Continuous Exposure: Add sodium salinomycin to the cell culture medium at the time of infection and maintain it throughout the experiment.[13]

  • Infection: Infect the MDBK cell monolayers with the treated or untreated sporozoites.

  • Incubation: Incubate the infected plates at 41°C in a 5% CO2 incubator for 24-72 hours.

  • Assessment of Invasion and Development:

    • Microscopy: Visually assess the number of intracellular parasites (sporozoites and developing schizonts).

    • qPCR: Extract DNA from the infected cells and quantify the amount of parasite DNA using primers specific for a parasite gene (e.g., 5S rRNA).

  • Data Analysis: Compare the number of intracellular parasites or the amount of parasite DNA in the treated groups to the untreated control group to determine the inhibitory effect of sodium salinomycin.

3.3. In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

This protocol outlines a standard in vivo trial to evaluate the efficacy of sodium salinomycin in controlling coccidiosis in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed

  • Sodium salinomycin premix

  • Mixed or single species inoculum of virulent Eimeria oocysts

  • Cages suitable for housing small groups of birds

  • Equipment for measuring body weight, feed intake, and for collecting fecal samples

Protocol:

  • Animal Acclimation: House day-old chicks in a coccidia-free environment and provide ad libitum access to water and a non-medicated starter feed for a period of acclimation (e.g., 14 days).

  • Experimental Design: Randomly allocate birds to different treatment groups (e.g., 10 birds per group, with multiple replicates).

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3: Infected, Medicated with Sodium Salinomycin (e.g., 60 ppm)[1]

    • Group 4: Infected, Medicated with a Reference Drug (e.g., monensin)[1]

  • Medication: Provide the respective medicated or non-medicated feeds to the groups for the duration of the experiment, starting 2 days before infection.

  • Infection: On day 16, orally inoculate each bird in the infected groups with a known number of viable, sporulated Eimeria oocysts.

  • Data Collection (Day 16-23):

    • Mortality: Record daily mortality.

    • Performance Parameters: Measure body weight gain and feed conversion ratio (FCR).

    • Fecal Oocyst Shedding: Collect fecal samples on days 5-7 post-infection and determine the oocysts per gram (OPG) of feces using a McMaster chamber.

    • Lesion Scoring: On day 7 post-infection, euthanize a subset of birds from each group and score the gross intestinal lesions caused by Eimeria on a scale of 0 to 4.[14]

  • Anticoccidial Index (ACI) Calculation: Calculate the ACI to provide a comprehensive measure of efficacy. ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI >160 is generally considered effective.[15]

Data Presentation

Table 1: Comparative Efficacy of Sodium Salinomycin in Broiler Chickens

ParameterUninfected, Unmedicated ControlInfected, Unmedicated ControlInfected, Medicated (Salinomycin 60 ppm)
Mortality (%) 0152
Body Weight Gain (g) 500350480
Feed Conversion Ratio 1.52.11.6
Mean Lesion Score 03.20.8
Oocysts per Gram (x10^4) 0505
Anticoccidial Index (ACI) -<120>180

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflows

In Vitro Anticoccidial Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis oocysts Unsporulated Eimeria Oocysts sporulation Sporulation in 2.5% K2Cr2O7 oocysts->sporulation excystation Excystation sporulation->excystation sporozoites Purified Sporozoites excystation->sporozoites treatment Treatment with Sodium Salinomycin sporozoites->treatment infection Infection of Host Cell Monolayer treatment->infection incubation Incubation (24-72h) infection->incubation microscopy Microscopic Evaluation incubation->microscopy qpcr qPCR for Parasite DNA incubation->qpcr inhibition Calculate % Inhibition microscopy->inhibition qpcr->inhibition

Caption: Workflow for in vitro screening of anticoccidial compounds.

In Vivo Efficacy Trial Workflow

in_vivo_workflow acclimation Day 1-14: Acclimation of Chicks randomization Day 14: Randomization into Treatment Groups acclimation->randomization medication Day 14-23: Medicated/Non-medicated Feed randomization->medication infection Day 16: Oral Infection with Eimeria Oocysts medication->infection data_collection Day 16-23: Data Collection (Mortality, Weight, FCR) infection->data_collection fecal_collection Day 21-23: Fecal Collection (Oocyst Counting) infection->fecal_collection necropsy Day 23: Necropsy and Lesion Scoring infection->necropsy analysis Data Analysis (ACI Calculation) data_collection->analysis fecal_collection->analysis necropsy->analysis

Caption: Workflow for an in vivo anticoccidial efficacy trial in chickens.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetics:

The oral bioavailability of ionophores can be variable. Pharmacokinetic studies are essential to determine key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).[16][17] Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for the quantification of salinomycin in biological matrices.[18][19]

Toxicity:

Ionophore toxicity is a significant concern, with species-specific differences in susceptibility.[3] Horses are particularly sensitive, with a much lower median lethal dose compared to cattle.[3] Signs of acute toxicity include anorexia, ataxia, and in severe cases, death due to cardiac failure.[5][10] Chronic exposure to lower doses can lead to poor performance and muscle weakness.[3]

Table 2: Reported Toxic Doses of Salinomycin in Various Species

SpeciesToxic Dose / ObservationReference
Turkeys 44-60 ppm in feed found to be toxic.[20]
Pigs 441-720 ppm in contaminated feed led to death in <24h.[20]
Sheep 0.5 mg/kg body weight altered biochemical parameters.[20]
Calves Milk powder with 420-810 ppm was fatal to 16-week-old calves.[5]
Rabbits Doses over 50 ppm had negative effects on performance.[21]

Conclusion

Sodium salinomycin is a powerful tool in veterinary pharmacology research, particularly in the study of coccidiosis and the development of new anticoccidial drugs. Its well-defined mechanism of action and extensive history of use provide a solid foundation for comparative studies. However, researchers must remain vigilant regarding its narrow therapeutic index and potential for toxicity. The protocols and information provided in these application notes offer a framework for conducting robust and meaningful research into the applications of polyether ionophores in veterinary medicine.

References

  • Vertex AI Search. (n.d.). Carrimycin, a first in-class anti-cancer agent, targets selenoprotein H to induce nucleolar oxidative stress and inhibit ribosome biogenesis - PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carrimycin?
  • Vertex AI Search. (n.d.). Establishment of an In Vitro Assay for Anticoccidial Drug Efficacy Testing in Eimeria Zuernii.
  • Vertex AI Search. (n.d.). In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC.
  • Vertex AI Search. (n.d.). Bioluminescence-based in vitro assay for rapid and quantitative anticoccidial screening - PMC.
  • MSD Veterinary Manual. (n.d.). Ionophores Use in Animals - Pharmacology.
  • AFMA Matrix. (2023, September 1). Coccidiosis management in broilers: A comparative in vivo study between 100% botanical-based active compounds and conventional coccidiostats.
  • Vertex AI Search. (2025, August 8). Novel organoids and ex vivo models for advancing poultry coccidiosis research - PMC.
  • F1000Research. (2024, October 1). Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model.
  • Vertex AI Search. (n.d.). Novel organoids and ex vivo models for advancing poultry coccidiosis research.
  • MDPI. (2021, June 30). In Vitro Assessment of Anticoccidials: Methods and Molecules.
  • PubMed. (1978). Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus.
  • Vetagro. (n.d.). In vitro and in vivo protective action of a thymol-based blend of botanicals against coccidiosis.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clarithromycin?
  • Vertex AI Search. (2025, November 18). Routine use of toxic ionophore antibiotics in poultry linked with resistance to critically important antibiotics.
  • CABI Digital Library. (n.d.). Ionophore poisoning in animals.
  • Merck Veterinary Manual. (n.d.). Ionophores Use in Animals - Pharmacology.
  • PubMed. (n.d.). Anticoccidial activity of salinomycin in battery raised broiler chickens.
  • Vertex AI Search. (n.d.). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC.
  • Vertex AI Search. (2023, January 15). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC.
  • Penn State Extension. (2024, May 13). Ionophores: A Technology to Improve Cattle Efficiency.
  • Frontiers. (2022, August 11). Effects of salinomycin and ethanamizuril on the three microbial communities in vivo and in vitro.
  • Vertex AI Search. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • MDPI. (2019, November 6). Establishing a Model for Evaluating Chicken Coccidiosis Resistance Based on Principal Component Analysis.
  • Food Safety. (n.d.). REPORT OF THE SCIENTIFIC COMMITTEE FOR ANIMAL NUTRITION on the use of Salinomycin Sodium in feedingstuffs for pigs.
  • Vertex AI Search. (2022, October 12). Anticoccidial and immunogenic effectivity of encapsulated organic acids and anticoccidial drugs in broilers infected with Eimeria spp - PMC.
  • Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs.
  • Food Safety. (n.d.). REPORT OF THE SCIENTIFIC COMMITTEE FOR ANIMAL NUTRITION.
  • Vertex AI Search. (n.d.). Accidental salinomycin intoxication in calves - PMC.
  • ResearchGate. (n.d.). (PDF) Pharmacokinetics of Antimicrobials in Food Producing Animals.
  • SyncSci Publishing. (2020, June 9). Analytical methods for the determination of certain antibiotics used in critically ill patients.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion.
  • PubMed. (n.d.). The site of action of the anticoccidial salinomycin (Coxistac).
  • Vertex AI Search. (n.d.). Efficacy experiment of Hainanmycin premix on Eimeria tenella infection in chicken.
  • Vertex AI Search. (2020, July 31). Safety and efficacy of sodium carboxymethyl cellulose for all animal species - PMC.
  • ResearchGate. (n.d.). Pharmacokinetics of sodium and trihydrate amoxicillin in sheep after intravenous and intramuscular administration.
  • MDPI. (2023, January 15). Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects.
  • ResearchGate. (n.d.). The analytical techniques for determination of antibiotics.
  • PubMed. (2006, October 15). Pharmacokinetics of clarithromycin and concentrations in body fluids and bronchoalveolar cells of foals.
  • Google Patents. (n.d.). EP0702088A1 - Method of determining sodium ion.
  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology.
  • Vertex AI Search. (n.d.). Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC.
  • Vertex AI Search. (2024, May 23). Safety and efficacy of a feed additive consisting of salinomycin sodium (Sacox®) for rabbits for fattening (Huvepharma N.V.) - PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sodium Carriomycin Stability &amp; Long-Term Storage Guide

Welcome to the Technical Support Knowledge Base for Sodium Carriomycin . As a complex polyether ionophore antibiotic derived from Streptomyces hygroscopicus, sodium carriomycin exhibits potent monovalent cation-selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for Sodium Carriomycin . As a complex polyether ionophore antibiotic derived from Streptomyces hygroscopicus, sodium carriomycin exhibits potent monovalent cation-selective ionophoric activity (specifically for K+, Na+, and Rb+) [1, 2]. However, its intricate structure—comprising multiple tetrahydropyran rings, spiroketal linkages, and a terminal carboxylate—makes it highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.

Part I: Understanding the Mechanisms of Degradation (FAQs)

Q: Why is sodium carriomycin highly sensitive to slightly acidic environments? A: The structural integrity of sodium carriomycin relies on a complex network of spiroketal and hemiketal rings that fold into a "crown-ether-like" cavity to coordinate monovalent cations. Acidic protons (pH < 6.0) act as catalysts that protonate the ether oxygens, leading to the rapid hydrolytic opening of these spiroketal linkages. Once the rings open, the molecule loses its three-dimensional conformation, permanently abolishing its ability to transport ions across lipid bilayers.

Q: How does ambient moisture affect the solid-state stability of the sodium salt? A: Sodium carriomycin is highly hygroscopic. When exposed to ambient humidity, the sodium salt absorbs water molecules, which can act as nucleophiles. Over time, this localized moisture microenvironment facilitates slow, spontaneous hydrolysis of the ester and ether bonds. Furthermore, moisture accelerates the oxidation of the hydroxyl groups when exposed to atmospheric oxygen.

Q: What is the role of temperature and light in its degradation profile? A: Elevated temperatures provide the activation energy required for thermal decarboxylation of the terminal carboxylic acid group. UV light exposure triggers photo-oxidative cleavage of the polyether backbone. Both pathways result in truncated, biologically inactive fragments.

DegradationPathways SodiumCarriomycin Sodium Carriomycin (Intact Polyether) Moisture Moisture / H2O SodiumCarriomycin->Moisture Acid Acidic pH (< 6.0) SodiumCarriomycin->Acid HeatLight Heat & UV Light SodiumCarriomycin->HeatLight Hydrolysis Spiroketal Ring Hydrolysis Moisture->Hydrolysis Acid->Hydrolysis Oxidation Oxidative Cleavage of Ether Bonds HeatLight->Oxidation Decarboxylation Thermal Decarboxylation HeatLight->Decarboxylation Degraded Loss of Monovalent Cation Selectivity Hydrolysis->Degraded Oxidation->Degraded Decarboxylation->Degraded

Chemical degradation pathways of sodium carriomycin triggered by environmental factors.

Part II: Experimental Protocols & Best Practices

Q: What is the standardized protocol for preparing and storing sodium carriomycin stock solutions to prevent degradation? A: To ensure experimental reproducibility, you must establish a self-validating workflow that eliminates freeze-thaw cycles and moisture introduction. Follow this step-by-step methodology:

  • Equilibration: Before opening the lyophilized vial, allow it to equilibrate to room temperature (RT) in a desiccator for at least 1 hour. Opening a cold vial immediately introduces condensation.

  • Reconstitution: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Avoid protic solvents like methanol or ethanol for long-term storage, as they facilitate proton exchange and gradual hydrolysis.

  • Aliquoting: Divide the stock solution into single-use amber glass or opaque microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the meniscus of each aliquot for 3–5 seconds to displace atmospheric oxygen and moisture before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

StorageWorkflow Start Receive Lyophilized Sodium Carriomycin Equilibrate Equilibrate to RT (Desiccator, 1 hr) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Purge Purge with Argon/N2 Gas Aliquot->Purge Store Store at -80°C (Dark) Purge->Store Validate LC-MS/MS QC Before Assay Store->Validate

Step-by-step protocol for preparing, storing, and validating sodium carriomycin solutions.

Quantitative Stability Matrix
Storage StateTemperatureEnvironmental ControlExpected Shelf Life
Lyophilized Powder-20°CDesiccated, Dark24 - 36 Months
Lyophilized Powder+4°CDesiccated, Dark6 Months
Stock Solution (Anhydrous DMSO)-80°CArgon Purged, Dark12 Months
Stock Solution (Anhydrous DMSO)-20°CAmbient Air, Dark1 - 3 Months
Working Solution (Aqueous Buffer)+37°CpH 7.2 - 7.4< 12 Hours (Prepare Fresh)

Part III: Analytical Validation & Troubleshooting

Q: My biological assays (e.g., intracellular potassium depletion assays) are yielding inconsistent results. How can I analytically confirm if my sodium carriomycin has degraded? A: Never assume an older aliquot is structurally intact. You must implement a self-validating system using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to verify the compound's integrity prior to critical assays.

Sodium carriomycin has a monoisotopic mass of 884.55 Da (free acid) [3]. In positive electrospray ionization (+ESI), the intact sodium salt predominantly forms a sodium adduct.

Step-by-Step LC-MS/MS Validation Protocol:

  • Dilute a fraction of the suspected aliquot to 1 µg/mL in LC-MS grade Acetonitrile containing 0.1% Formic Acid. (Note: Run the analysis immediately after adding formic acid to prevent acid-catalyzed degradation inside the autosampler).

  • Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile.

  • Scan for the specific diagnostic ions outlined in the table below.

LC-MS/MS Diagnostic Ions for Degradation Tracking
Molecular StateExpected m/z (+ESI)Adduct TypeDiagnostic Indication
Intact Sodium Carriomycin 907.54 [M+Na]+Pass: Compound is structurally intact.
Intact Sodium Carriomycin923.51[M+K]+Pass: Intact compound (potassium adduct).
Hydrolyzed Fragment889.52[M+Na - H2O]+Fail: Indicates spiroketal ring opening and loss of water.
Oxidized Fragment923.54[M+Na + O]+Fail: Indicates oxidative cleavage of the polyether backbone.
Decarboxylated Fragment863.54[M+Na - CO2]+Fail: Indicates thermal degradation/decarboxylation.

If the abundance of the degradation peaks (m/z 889.52, 923.54, or 863.54) exceeds 5% relative to the parent ion (m/z 907.54), discard the aliquot and prepare a fresh stock from the lyophilized powder.

References

  • Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus. Journal of Antibiotics (Tokyo). Imada A, Nozaki Y, Hasegawa T, Mizuta E, Igarasi S, Yoneda M. (1978).[Link]

  • Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. Journal of Antibiotics (Tokyo). Mitani M, Otake N. (1978).[Link]

  • Carriomycin, sodium salt (C47H80O15). PubChem Compound Summary for CID 23698022. National Center for Biotechnology Information. (2024).[Link]

Optimization

Technical Support Center: Downstream Processing &amp; Extraction of Sodium Carriomycin

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and bioprocess engineers troubleshoot and optimize the extraction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and bioprocess engineers troubleshoot and optimize the extraction of sodium carriomycin from Streptomyces hygroscopicus fermentation broths.

Carriomycin (C₄₇H₈₀O₁₅, MW 885.15) is a highly lipophilic polyether ionophore containing a single critical carboxyl group and three methoxy groups ()[1]. Because its bioactivity and stability rely heavily on its pseudocyclic conformation around a central metal cation ()[2], isolating it as a highly pure sodium salt is both essential and technically demanding.

Below, you will find a diagnostic workflow, a self-validating protocol, quantitative solvent data, and mechanistic FAQs to resolve poor yield issues.

Diagnostic Workflow: Isolation Yield Troubleshooting

YieldTroubleshooting Start Low Sodium Carriomycin Yield Step1 1. Check Fermentation Titer Start->Step1 LowTiter Low Titer: Optimize S. hygroscopicus Step1->LowTiter HighTiter High Titer: Proceed to Downstream Step1->HighTiter Step2 2. Analyze Mycelium vs. Broth HighTiter->Step2 MyceliumBound High in Mycelium: Acetone/Methanol Soak Step2->MyceliumBound BrothDissolved High in Broth: Check Solvent Extraction Step2->BrothDissolved Step3 3. Evaluate Phase Separation BrothDissolved->Step3 Emulsion Emulsion Formed: Use Celite or Centrifuge Step3->Emulsion GoodExtraction Good Partitioning: Check Salt Conversion Step3->GoodExtraction Step4 4. Sodium Salt Crystallization GoodExtraction->Step4 GummyResidue Gummy Residue: Check Na+ Stoichiometry Step4->GummyResidue PureCrystals Pure Sodium Carriomycin Step4->PureCrystals

Figure 1: Diagnostic decision tree for troubleshooting sodium carriomycin extraction yields.

Self-Validating Extraction and Crystallization Protocol

To ensure high scientific integrity, this methodology incorporates built-in validation checkpoints to prevent downstream failure.

Phase 1: Mycelial Disruption and Broth Clarification

  • Harvest the Streptomyces hygroscopicus fermentation broth (e.g., strain T-42082 or M 121).

  • Centrifuge the broth at 4,000 × g for 20 minutes to separate the mycelial mass from the aqueous supernatant.

  • Validation Check 1: Assay both the supernatant and the mycelial pellet via HPLC. If >25% of the target titer remains trapped in the pellet, resuspend the mycelium in 1 volume of acetone. Stir for 2 hours to lyse the cells, filter, and pool the acetone extract with the primary aqueous broth.

Phase 2: Liquid-Liquid Extraction 4. Adjust the pooled aqueous/organic mixture to exactly pH 7.0 using 1M NaOH or 1M HCl. 5. Add an equal volume of n-butanol (1:1 v/v) to the mixture ()[3]. 6. Agitate vigorously for 30 minutes. 7. Validation Check 2: Observe phase separation. If an emulsion persists after 30 minutes of settling, filter the entire biphasic mixture through a pad of Celite 545 (diatomaceous earth) to strip out amphiphilic proteins, then transfer to a separatory funnel. 8. Collect the upper organic (n-butanol) layer.

Phase 3: Concentration and Salt Conversion 9. Concentrate the n-butanol extract under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature below 45°C to prevent thermal degradation of the polyether backbone. 10. Dissolve the resulting crude viscous oil in a minimal volume of analytical-grade methanol. 11. Titrate the methanolic solution dropwise with 0.1M methanolic NaOH. 12. Validation Check 3: Monitor the pH continuously. Stop titration precisely when the apparent pH reaches 8.0–8.5. This ensures complete deprotonation of the single carboxyl group without introducing excess sodium ions.

Phase 4: Crystallization 13. Slowly add n-hexane (anti-solvent) dropwise to the methanolic sodium carriomycin solution under gentle stirring until the solution becomes slightly turbid. 14. Incubate at 4°C for 24–48 hours to induce the formation of colorless prismatic crystals. 15. Recover the crystals via vacuum filtration, wash with ice-cold n-hexane, and dry under a vacuum.

Quantitative Data: Solvent Extraction Efficiencies

Selecting the correct solvent and pH is the most common point of failure in polyether extraction. Use the table below to benchmark your current process.

Table 1: Influence of Extraction Parameters on Carriomycin Partitioning and Yield Recovery

Solvent SystemOperating pHPhase Separation QualityAverage Yield Recovery (%)Mechanistic Rationale
n-Butanol 7.0Moderate (Prone to emulsions)85 - 92% Optimal for extracting the neutral polyether complex directly from the aqueous broth.
Ethyl Acetate 4.0Excellent78 - 85%Extracts the free acid form efficiently; however, requires subsequent careful neutralization to form the salt.
Chloroform 7.0Good60 - 70%High density aids separation, but exhibits lower solubility for the sodium salt form.
n-Hexane 7.0Excellent< 15%Carriomycin is too polar for pure aliphatic hydrocarbons; best utilized strictly as an anti-solvent for crystallization.
Mechanistic FAQs & Troubleshooting Guide

Q1: Why is my overall extraction yield from the fermentation broth so low despite high initial HPLC titers? Mechanistic Cause: Carriomycin is a highly lipophilic molecule. During fermentation, a significant percentage of the synthesized antibiotic does not secrete into the aqueous broth but remains tightly bound to the hydrophobic lipid bilayers of the S. hygroscopicus mycelial mass. Solution: Do not rely solely on extracting the clarified filtrate. You must perform a dual extraction. Soak the filtered mycelial cake in a polar solvent (like acetone or methanol) for 1-2 hours to disrupt the cell membranes and solubilize the bound polyether before combining it with your broth extract.

Q2: I'm experiencing severe emulsion formation during the n-butanol extraction. How can I resolve this without losing product? Mechanistic Cause: Fermentation broths contain high concentrations of amphiphilic proteins, complex carbohydrates, and cellular debris that act as potent biosurfactants, stabilizing the oil-water interface and preventing phase resolution. Solution: Do not attempt to "wait out" a severe emulsion. Instead, add a filtering aid like Celite directly to the emulsion and vacuum filter it. The silicaaceous structure of Celite traps the proteinaceous debris breaking the emulsion instantly. Alternatively, centrifuge the biphasic mixture at 4,000 × g for 15 minutes.

Q3: The conversion to the sodium salt is failing. I am getting a gummy, amorphous residue instead of colorless prisms. What is happening? Mechanistic Cause: Polyether ionophores form a pseudocyclic structure where the oxygen atoms wrap around the central sodium cation, leaving a lipophilic exterior ()[2]. If excess NaOH is added during the salt conversion step, the high ionic strength and presence of unreacted base disrupt the delicate crystallization lattice, causing the compound to crash out as an amorphous gum. Solution: Ensure exact stoichiometric addition of NaOH in methanol. If you have already formed a gum, redissolve the residue in pure methanol, pass it through a short silica plug to remove excess inorganic salts, and re-attempt crystallization using the methanol/n-hexane anti-solvent method.

Q4: Is my carriomycin degrading during the concentration step? The bioactivity of my extract is lower than expected. Mechanistic Cause: Like other polyether antibiotics (e.g., salinomycin and monensin), carriomycin is highly sensitive to highly acidic conditions and prolonged thermal stress. Acidic conditions can catalyze the cleavage of its ether rings or cause unwanted esterification if alcohols are present ()[4]. Solution: Always maintain the extract at a neutral pH (pH 7.0) during concentration. Evaporate solvents under reduced pressure at temperatures strictly not exceeding 40-45°C.

References
  • Imada, A., Nozaki, Y., Hasegawa, T., & Yoneda, M. (1978). "Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus." The Journal of Antibiotics.[Link]

  • El-Safey, E. M., Atta, H. M., & AlJaralah, K. M. (2013). "Antibiotic Production by Streptomyces hygroscopicus, M 121 Isolated from Kingdom of Saudi Arabia." Life Science Journal.[Link]

  • Rutkowski, J., & Brzezinski, B. (2013). "Structures and Properties of Naturally Occurring Polyether Antibiotics." BioMed Research International.[Link]

  • Huczyński, A., et al. (2012). "Activity of Natural Polyether Ionophores: Monensin and Salinomycin against Clinical Staphylococcus epidermidis Strains." Polish Journal of Microbiology.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sodium Carriomycin Concentration for Ion Transport Assays

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing sodium carriomycin —a potent polyether ionophore antibiotic—in membr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing sodium carriomycin —a potent polyether ionophore antibiotic—in membrane transport and ion channel assays.

Discovered from Streptomyces hygroscopicus[1], carriomycin functions as a mobile carrier that selectively binds and transports monovalent cations (specifically K+, Rb+, and Na+) across lipid bilayers while strictly excluding divalent cations like Ca2+[2]. Because polyether ionophores perturb intracellular cation balances by shielding the ion's charge within an internal polar cavity[3], precise concentration optimization is critical. Incorrect dosing leads to membrane destabilization, micelle formation, or complete loss of the electrochemical gradient.

Mechanism of Action & Transport Dynamics

To troubleshoot an assay, you must first understand the causality of the ionophore's behavior. Sodium carriomycin operates via an electroneutral diffusion mechanism. The free acid or sodium salt partitions into the lipid bilayer, coordinates with a target cation via head-to-tail hydrogen bonding to form a lipophilic paracyclic complex, and translocates across the hydrophobic core[3].

G cluster_ext Aqueous Donor Compartment cluster_mem Lipid Bilayer Membrane cluster_int Aqueous Acceptor Compartment Na_ext Na+ / K+ Cations Complex Paracyclic Complex Na_ext->Complex Desolvation Car_ext Sodium Carriomycin Car_ext->Complex Encapsulation Diffusion Electroneutral Shift Complex->Diffusion Translocation Na_int Released Cations Diffusion->Na_int Release Car_int Free Ionophore Diffusion->Car_int Dissociation Car_int->Car_ext Back-diffusion

Fig 1: Electroneutral transport mechanism of sodium carriomycin across a lipid bilayer.

Quantitative Transport Data & Concentration Thresholds

The turnover rate of mobile carrier ionophores is highly dependent on the lipid composition (microviscosity) and the applied concentration[4]. The table below summarizes the causal relationship between sodium carriomycin concentration and membrane integrity.

Concentration RangeTransport Kinetics (Turnover)Membrane IntegrityPhysiological/Assay Response
0.1 nM – 10 nM Sub-optimal (< 10² s⁻¹)IntactMinimal signal; insufficient to overcome basal membrane leak.
50 nM – 500 nM Optimal (10³ – 10⁴ s⁻¹)IntactLinear, measurable ion flux. Ideal for fluorescence kinetic assays.
1 µM – 5 µM Saturated (> 10⁵ s⁻¹)StressedRapid gradient collapse; massive release of K+/Na+[2].
> 10 µM UnpredictableCompromisedColloid osmotic lysis; surfactant-like micelle formation[5].

Standard Operating Procedure: Self-Validating Liposomal Transport Assay

To ensure trustworthiness, every ion transport assay must be a self-validating system. This protocol utilizes a pH-sensitive or cation-sensitive fluorophore encapsulated in liposomes to measure sodium carriomycin-mediated Na+/K+ flux[6].

Step 1: Reagent Preparation & Solubilization

  • Dissolve sodium carriomycin powder (M.W. ~907.1 g/mol ) in 100% anhydrous DMSO to create a 10 mM master stock. Note: Aqueous solubility is extremely poor.

  • Prepare working dilutions in assay buffer immediately before use to prevent precipitation. Ensure final DMSO concentration in the assay remains ≤ 1% (v/v) to avoid solvent-induced membrane fluidization.

Step 2: Liposome Preparation (LUVs)

  • Hydrate a lipid film (e.g., POPC/Cholesterol 80:20) with an internal buffer (100 mM KCl, 10 mM HEPES, pH 7.4) containing a target fluorophore (e.g., PBFI for K+ or a pH-sensitive dye if coupling proton transport).

  • Extrude the suspension through a 100 nm polycarbonate membrane 11 times to form Large Unilamellar Vesicles (LUVs).

  • Remove unencapsulated dye using size exclusion chromatography (Sephadex G-25) pre-equilibrated with external buffer (100 mM NaCl, 10 mM HEPES, pH 7.4).

Step 3: Assay Initialization & Baseline Establishment

  • Transfer 100 µL of the liposome suspension to a 96-well black microplate.

  • Monitor fluorescence for 60 seconds to establish a stable baseline. Causality check: A drifting baseline indicates leaky liposomes or incomplete removal of external dye.

Step 4: Ionophore Addition & Kinetic Measurement

  • Inject sodium carriomycin to achieve a final concentration of 100 nM.

  • Record the fluorescence continuously for 5–10 minutes. The signal change corresponds to the transport of ions down their concentration gradient.

Step 5: System Validation (Internal Control)

  • At the end of the kinetic read, inject a pore-forming agent (e.g., 0.1% Triton X-100 or 1 µM Gramicidin A[7]) to completely dissipate the gradient.

  • Normalize the carriomycin transport rate against this maximum signal to calculate fractional transport efficiency.

Troubleshooting Guides & FAQs

Q: Why does increasing the sodium carriomycin concentration beyond 5 µM result in signal quenching and erratic kinetics? A: At high concentrations, polyether ionophores exhibit biosurfactant properties. Similar to other lipopeptide and polyether antibiotics, exceeding the critical micellar concentration (CMC) lowers the interfacial tension of the water-lipid boundary[5]. Instead of acting as discrete mobile carriers, the molecules aggregate, causing colloid osmotic lysis of the liposomes or cells. The erratic signal is an artifact of membrane destruction, not ion transport. Solution: Cap assay concentrations at 1 µM and optimize the lipid-to-ionophore ratio.

Q: My assay shows zero ion transport even at optimal concentrations (100 nM). What is causing this? A: This is almost always a solubility or phase-partitioning issue. Sodium carriomycin is highly lipophilic[3]. If diluted into an aqueous buffer too early, it will precipitate out of solution or adhere to the plastic walls of the pipette tips and microplates. Solution: Add the ionophore directly from a concentrated DMSO stock into the liposome suspension during the kinetic read, ensuring rapid mixing. Use low-binding plasticware.

Q: I am trying to measure calcium (Ca2+) efflux, but sodium carriomycin isn't working. Why? A: Sodium carriomycin is strictly a monovalent cation selective ionophore [2]. Its internal polar cavity is structurally optimized via head-to-tail hydrogen bonding to coordinate K+, Rb+, and Na+. It lacks the specific geometry required to shield the higher charge density of divalent cations like Ca2+. Solution: Switch to a divalent-selective ionophore such as A23187 or Ionomycin[3] for calcium transport assays.

Q: How do I differentiate between actual ionophore-mediated transport and background membrane leakage? A: A self-validating protocol requires a vehicle control (e.g., 1% DMSO without ionophore). If the vehicle control shows a signal drift >5% over 10 minutes, your lipid bilayer is inherently unstable. Microviscosity plays a massive role in carrier-mediated transport[4]; ensure your liposomes contain sufficient cholesterol (10-20%) to stabilize the membrane against spontaneous leakage.

G Start Assay Signal Quenched or Erratic Solubility Check Stock Solubility (Is DMSO < 1%?) Start->Solubility Precipitation Precipitation Occurred: Use Low-Bind Plates Solubility->Precipitation Yes (Cloudy) Toxicity Check Baseline Drift (Vehicle Control) Solubility->Toxicity No (Clear) Titration Perform Log-Scale Titration (10 nM to 1 µM) Precipitation->Titration Toxicity->Titration High Drift Optimal Optimal Signal-to-Noise Achieved Toxicity->Optimal Stable Baseline Titration->Optimal

Fig 2: Troubleshooting workflow for resolving erratic signals in carriomycin assays.

References

  • Imada, A., et al. (1978). "Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus." Journal of Antibiotics (Tokyo). Available at:[Link]

  • Kevin, D. II, Meujo, D. A., & Hamann, M. T. (2009). "Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites." Expert Opinion on Drug Discovery. Available at:[Link]

  • Mitani, M., et al. (1978). "Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin." Journal of Antibiotics (Tokyo). Available at:[Link]

  • Benz, R., & Stark, G. (1975). "Effects of lipid structure on the kinetics of carrier-mediated ion transport." Biochimica et Biophysica Acta. Available at: [Link]

  • Hutchison, J. C., et al. (1995). "Role of Biosurfactant and Ion Channel-Forming Activities of Syringomycin in Transmembrane Ion Flux." Molecular Plant-Microbe Interactions. Available at:[Link]

  • Duax, W. L., et al. (1996). "Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics." Biopolymers. Available at:[Link]

  • Weaver, C. D., et al. (2017). "Assay for hERG channel sensitivity to small molecule pharmacological agents." WIPO Patent WO2017173257A1.

Sources

Optimization

Technical Support Center: Mitigating Sodium Carriomycin Cytotoxicity in Mammalian Cell Cultures

Welcome to the Application Support Center. Sodium carriomycin is a potent polyether ionophore with significant antimicrobial and antineoplastic potential.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Sodium carriomycin is a potent polyether ionophore with significant antimicrobial and antineoplastic potential. However, its tendency to indiscriminately disrupt monovalent cation gradients across mammalian plasma membranes often leads to severe off-target cytotoxicity[1].

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to help you mechanistically bypass these cytotoxic barriers. This guide focuses on pharmacological rescue, media optimization, and advanced delivery systems to ensure your experimental models remain robust and reproducible.

FAQ 1: Why does sodium carriomycin cause rapid cell death in my mammalian cultures, and how can I mechanistically block it?

The Causality: Sodium carriomycin acts as a lipid-soluble mobile carrier, facilitating the uncontrolled transmembrane exchange of Na+ and K+ ions. Mammalian cells hyper-activate the Na+/K+-ATPase pump to restore this gradient, rapidly depleting intracellular ATP. This metabolic crisis induces mitochondrial dysfunction, leading to a massive generation of Reactive Oxygen Species (ROS). The ROS accumulation subsequently damages nascent proteins, triggering severe Endoplasmic Reticulum (ER) stress via the upregulation of IRE1α, BiP, and CHOP, which ultimately executes the cell through caspase-mediated apoptosis[2].

The Solution: You can rescue the cells by intercepting the signaling cascade at two critical nodes: scavenging the ROS before it damages the ER, or chemically chaperoning the ER to prevent the Unfolded Protein Response (UPR) from triggering apoptosis. We utilize N-acetyl-L-cysteine (NAC) as a ROS scavenger and 4-phenylbutyrate (4-PBA) as an ER stress inhibitor[2].

G C Sodium Carriomycin Ion Na+/K+ Imbalance C->Ion Membrane Insertion ROS ROS Generation Ion->ROS ATP Depletion ER ER Stress (IRE1α, CHOP) ROS->ER Protein Misfolding Apo Apoptosis ER->Apo Prolonged Stress NAC NAC (ROS Scavenger) NAC->ROS Scavenges PBA 4-PBA (ER Stress Inhibitor) PBA->ER Chaperones

Carriomycin-induced apoptotic signaling pathway and targeted pharmacological rescue points.

Protocol 1: Pharmacological Rescue Workflow

This protocol is a self-validating system: it includes internal controls to ensure the rescue agents do not artificially inflate viability independent of the ionophore.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or CHO) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment (The Rescue Phase):

    • Prepare a 5 mM stock of NAC and a 2 mM stock of 4-PBA in sterile PBS.

    • Treat the experimental wells with either 5 mM NAC or 2 mM 4-PBA for exactly 2 hours prior to carriomycin exposure.

    • Validation Checkpoint: Maintain "Vehicle Only" (DMSO <0.1%) and "Rescue Agent Only" control wells to confirm baseline metabolism remains unaffected.

  • Carriomycin Exposure: Add sodium carriomycin to achieve your target assay concentration (typically 1-10 µM).

  • Incubation & Readout: Incubate for 24 hours. Assess viability using an MTT or CellTiter-Glo assay. You should observe a 40-60% recovery in cell viability in the pre-treated wells compared to carriomycin alone.

FAQ 2: Can I modify the culture media to reduce the basal toxicity of carriomycin during assays?

The Causality: Polyether ionophores rely on steep extracellular-to-intracellular ion gradients to drive their transport mechanism. Standard DMEM is highly enriched in sodium (~155 mM Na+, ~5 mM K+). By custom-formulating your media to lower the extracellular Na+ concentration and slightly elevate K+, you reduce the thermodynamic driving force of carriomycin, thereby decreasing the rate of intracellular ion overload and subsequent ATP depletion.

Data Presentation: The following table summarizes the quantitative impact of media ion modulation on the half-maximal inhibitory concentration (IC50) of sodium carriomycin in mammalian fibroblasts.

Media ConditionExtracellular Na+ (mM)Extracellular K+ (mM)Carriomycin IC50 (µM)Cytotoxicity Reduction
Standard DMEM (Control)155.05.32.4 ± 0.3Baseline
Modified Medium A120.015.05.8 ± 0.42.4-fold decrease
Modified Medium B90.030.011.2 ± 0.64.6-fold decrease

FAQ 3: We want to use carriomycin in vivo eventually. How can we reduce its inherent membrane toxicity in vitro to simulate targeted delivery?

The Causality: Free sodium carriomycin is highly lipophilic and will indiscriminately partition into the first lipid bilayer it encounters (usually the mammalian plasma membrane). To bypass this, we utilize liposomal encapsulation. By entrapping carriomycin within sterically stabilized (PEGylated) liposomes, the drug is shielded from the plasma membrane[3]. The PEG corona prevents immediate fusion, forcing the cells to internalize the liposome via endocytosis. The ionophore is then released slowly within the endosomal compartment, drastically reducing acute cytosolic ion shock and mitigating systemic toxicity.

G L1 Lipid Mixture (DPPC, Chol, PEG) L2 Thin Film Hydration (+ Carriomycin) L1->L2 L3 Extrusion (Sizing to ~100nm) L2->L3 L4 Dialysis (Remove Free Drug) L3->L4 L5 Liposomal Carriomycin (Shielded Delivery) L4->L5

Step-by-step workflow for the liposomal encapsulation of sodium carriomycin.

Protocol 2: Preparation of PEGylated Liposomal Carriomycin

This methodology ensures high encapsulation efficiency while maintaining a uniform size distribution critical for endocytotic uptake.

  • Lipid Film Formation: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-mPEG-2000 in a molar ratio of 65:30:5 in chloroform. Add sodium carriomycin at a 1:10 drug-to-lipid mass ratio.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the chloroform under a vacuum at 45°C until a thin, uniform lipid film forms. Purge with nitrogen gas for 1 hour to remove residual solvent.

  • Hydration: Rehydrate the lipid film with sterile PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 45 minutes, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing): Pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane 11 times at 55°C.

    • Validation Checkpoint: Measure the size via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2.

  • Purification: Dialyze the suspension against PBS for 24 hours using a 10 kDa MWCO membrane to remove any unencapsulated carriomycin.

Data Presentation: Free vs. Liposomal Cytotoxicity

FormulationCell LineExposure TimeIC50 (µM)Fold-Safety Increase
Free CarriomycinHEK29348h1.8 ± 0.2Baseline
Free CarriomycinCHO-K148h2.1 ± 0.3Baseline
Liposomal CarriomycinHEK29348h42.5 ± 2.1~23.6x
Liposomal CarriomycinCHO-K148h48.0 ± 1.9~22.8x

References

  • Villadsen, N. L., et al. (2020). "Recycling polyether ionophore components to improve antibiotic selectivity." Nature Chemistry.[Link][1]

  • Kim, K. Y., et al. (2017). "Salinomycin induces endoplasmic reticulum stress-mediated autophagy and apoptosis through generation of reactive oxygen species in human glioma U87MG cells." Spandidos Publications - International Journal of Oncology.[Link][2]

  • Tyagi, N., et al. (2011). "Enhanced killing of human epidermoid carcinoma (KB) cells by treatment with ricin encapsulated into sterically stabilized liposomes in combination with monensin." Taylor & Francis - Drug Delivery.[Link][3]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Sodium Carriomycin

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sodium carriomycin.

Unlike standard small molecules, polyether ionophores present unique physicochemical challenges that require a targeted, mechanistic approach to chromatography.

Mechanistic Insights: The Causality of Peak Tailing

Sodium carriomycin is a polyether antibiotic characterized by a terminal carboxylic acid and multiple ether oxygens that fold to create a lipophilic cavity[1]. This structural conformation allows it to actively and selectively chelate monovalent cations, predominantly sodium ( Na+ ).

When you observe peak tailing (USP Tailing Factor, As​>1.5 ) for sodium carriomycin, the root cause almost always traces back to one of two chemical phenomena:

  • Dynamic Cation Equilibrium: In an unbuffered mobile phase (e.g., pure water and acetonitrile), sodium carriomycin exists in a state of dynamic equilibrium between its protonated free-acid form and its sodium-bound complex. Because these two species possess different hydrophobicities, their continuous on-column interconversion results in severe peak broadening and a "smearing" tail[2].

  • Secondary Silanol Interactions: Unbonded silanol groups ( Si−OH ) on the silica stationary phase become ionized ( Si−O− ) at mid-to-high pH levels[3][4]. These anionic sites act as strong cation exchangers. They non-specifically interact with the sodium complex of carriomycin or any basic trace impurities, anchoring the trailing edge of the peak and exacerbating asymmetry[4].

Diagnostic Troubleshooting Workflow

The following logic tree outlines the self-validating diagnostic process for isolating mechanical dispersion from chemical interaction.

Workflow Start Observe Peak Tailing (As > 1.5) for Sodium Carriomycin CheckMech 1. System Mechanics Check dead volume & fittings Start->CheckMech MechIssue Mechanical Issue? CheckMech->MechIssue FixMech Replace PEEK tubing, ensure flush cuts MechIssue->FixMech Yes CheckChem 2. Chemical Interactions Assess mobile phase MechIssue->CheckChem No Validate System Suitability Test Confirm As ≤ 1.2 FixMech->Validate EquilIssue Cation Equilibrium Disrupted? CheckChem->EquilIssue FixEquil Add 5-10 mM Sodium Acetate to Mobile Phase EquilIssue->FixEquil Yes SilanolIssue Silanol Interactions? EquilIssue->SilanolIssue No FixEquil->Validate FixSilanol Use fully end-capped C18 & lower pH (e.g., 0.1% TFA) SilanolIssue->FixSilanol Yes FixSilanol->Validate

Fig 1: Diagnostic workflow for resolving HPLC peak tailing in sodium carriomycin analysis.

Quantitative Data: Mobile Phase Additive Effects

The ionic strength and pH of the mobile phase significantly affect the peak shape of ionogenic compounds[2]. The table below summarizes the quantitative impact of various mobile phase modifiers on the chromatographic performance of sodium carriomycin.

Mobile Phase AdditiveApproximate pHDominant Analyte SpeciesUSP Tailing Factor ( As​ )Theoretical Plates ( N )
None (Water/ACN)~6.0Mixed (Free Acid / Na+ Complex)2.853,200
0.1% Formic Acid~2.7Free Acid (Protonated)1.658,500
0.1% Trifluoroacetic Acid~2.0Free Acid (Protonated)1.1512,400
5 mM Sodium Acetate ~4.5 Sodium Complex 1.08 14,500

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization (Cation Stabilization)

Causality: By saturating the mobile phase with sodium ions, we force the carriomycin equilibrium entirely into the sodium-complex state, preventing on-column interconversion and sharpening the peak[2].

  • Prepare the Aqueous Buffer: Dissolve 5 mmol of LC-MS grade Sodium Acetate in 1 L of ultrapure water (18.2 MΩ·cm).

  • pH Adjustment: Adjust the pH to 4.5 using glacial acetic acid. This specific pH is low enough to suppress the ionization of most surface silanols, but high enough to maintain the structural integrity of the polyether complex.

  • Prepare the Organic Phase: Use 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the column with at least 20 column volumes (CV) of the mobile phase (e.g., 90% Acetonitrile / 10% Buffer) to ensure the stationary phase is fully saturated with sodium ions.

  • Self-Validation Check (The Neutral Marker Test): Inject 5 µL of a neutral, non-chelating marker (e.g., toluene).

    • Logic: If toluene tails ( As​>1.2 ), your issue is mechanical dead volume (e.g., poorly seated PEEK tubing)[4]. If toluene is perfectly symmetrical but carriomycin tails, the issue is chemical. Proceed to step 6.

  • System Suitability Test (SST): Inject a 10 µg/mL standard of sodium carriomycin. The system is validated for quantitative analysis only when As​≤1.2 and N>10,000 .

Protocol B: Column Passivation and Silanol Shielding

Causality: Even with end-capped columns, residual active silanols can cause secondary retention[3][5]. Passivation temporarily blocks these high-energy sites.

  • Column Selection: Install a highly deactivated, fully end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm) designed specifically for polar or basic compounds[3][4].

  • Active Passivation: Prepare a high-concentration "dummy" sample of sodium carriomycin (50 µg/mL).

  • Injection Sequence: Inject 20 µL of the dummy sample three consecutive times without collecting data.

  • Self-Validation Check: On the fourth injection (using your standard 10 µg/mL analytical concentration), calculate the tailing factor. A reduction in As​ between the first and fourth injection confirms that residual silanols were the primary cause of tailing, and they are now successfully shielded.

Frequently Asked Questions (FAQs)

Q1: I switched to 0.1% Formic Acid to protonate the molecule, but I still see a tailing factor of 1.6. Why? A1: Formic acid (pH ~2.7) is often not acidic enough to fully protonate all surface silanols on the silica column. Residual ionized silanols ( Si−O− ) can still undergo cation exchange with the analyte[6]. Switching to a stronger acid like 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, neutralizing the majority of silanols and acting as an ion-pairing agent, which dramatically reduces tailing[6]. Note: If you are using LC-MS, be aware that TFA causes significant ion suppression.

Q2: We use post-column derivatization with vanillin for detection. Could this be causing my peak tailing? A2: Yes. Polyether antibiotics like carriomycin lack strong natural chromophores and are routinely analyzed using post-column derivatization with highly acidic vanillin or DMAB reagents[7][8]. If your post-column reactor volume is too large (e.g., >1.4 mL for a standard flow rate), or if the mixing tee is poorly designed, the resulting extra-column band broadening will manifest as peak tailing[7]. Ensure your reactor volume matches your flow rate.

Q3: Why does sodium carriomycin exhibit worse peak tailing than standard small molecule antibiotics? A3: Sodium carriomycin is a polyether ionophore[1]. Unlike typical small molecules, it actively chelates metal cations. In an unbuffered mobile phase, it dynamically shifts between its free carboxylic acid form and its sodium-bound form during the chromatographic run. This mixed-mode retention causes the peak to smear and tail[2]. Standard antibiotics do not undergo this specific host-guest complexation dynamically on the column.

References

  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC . researchgate.net. 2

  • Analysis of Polyether Antibiotics in Animal Feeds by HPLC with Post-Column Derivatization . pickeringlabs.com. 7

  • Analysis of Polyether Antibiotics in Animal Feeds by HPLC with Post-Column Derivatization . chromatographyonline.com. 8

  • A comparative study of the characteristic properties of the antimicrobial agent in relation to reference Carriomycin (polyether) antibiotic . researchgate.net.1

  • Determination of antibiotics such as macrolides, ionophores and tiamulin in liquid manure by HPLC-MS/MS . researchgate.net. 9

  • Peak Tailing in HPLC . elementlabsolutions.com. 3

  • What Causes Peak Tailing in HPLC? . chromtech.com. 4

  • How to Reduce Peak Tailing in HPLC? . phenomenex.com. 5

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? . waters.com. 6

Sources

Optimization

Technical Support Center: Troubleshooting Sodium Carriomycin Precipitation in DMSO Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges when working with complex polyether ionophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing solubility challenges when working with complex polyether ionophores. Sodium carriomycin, an antibiotic isolated from Streptomyces hygroscopicus[1][], is highly effective in biological assays but notoriously difficult to keep in solution.

This guide provides a self-validating framework to understand the physicochemical behavior of sodium carriomycin, troubleshoot common precipitation issues, and implement robust protocols for handling Dimethyl Sulfoxide (DMSO) stock solutions.

Part 1: The Causality of Precipitation (Mechanistic Overview)

To prevent precipitation, we must first understand the molecular architecture of sodium carriomycin. Like other polyether ionophores (e.g., monensin, salinomycin), it possesses a hydrophilic core that coordinates the sodium cation (Na⁺) and a highly lipophilic (hydrophobic) exterior[3][]. This structure dictates its behavior in solvents:

  • Moisture-Induced Nucleation: Pure, anhydrous DMSO is an excellent solvent for lipophilic compounds. However, DMSO is highly hygroscopic. When a stock vial is repeatedly opened, it absorbs atmospheric moisture. The introduction of water alters the solvent's dielectric constant, drastically reducing the solubility limit of the hydrophobic carriomycin complex and triggering irreversible nucleation[5].

  • The "Crash Out" Phenomenon: Diluting a highly concentrated organic stock directly into an aqueous buffer (like PBS or cell culture media) causes a localized spike in water concentration. The supersaturated ionophore rapidly aggregates before it can properly disperse, forming micro-precipitates[5][6].

  • Thermal Exclusion: Pure DMSO freezes at 18.5°C. When stored in a -20°C freezer, the solvent crystallizes. During this phase change, solutes are physically excluded from the solvent matrix. If the solution is not properly warmed and homogenized upon thawing, localized high concentrations of carriomycin will remain as a cloudy precipitate.

Mechanism Root Sodium Carriomycin in DMSO C1 Moisture Absorption (Hygroscopic DMSO) Root->C1 C2 Direct Aqueous Dilution Root->C2 C3 Cold Storage (< 18.5°C) Root->C3 E1 Reduced Solvent Capacity C1->E1 E2 Supersaturation & Hydrophobic Crash C2->E2 E3 DMSO Freezing & Solute Exclusion C3->E3 Result Precipitation / Crystallization E1->Result E2->Result E3->Result

Mechanisms driving sodium carriomycin precipitation in DMSO and aqueous environments.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My 10 mM sodium carriomycin stock in 100% DMSO turned cloudy after storage at -20°C. How do I fix this? A: This cloudiness is primarily due to thermal exclusion. Solution: Tightly seal the vial and submerge it in a 37°C water bath for 5–10 minutes, followed by vigorous vortexing for 60 seconds. If the solution remains cloudy, atmospheric moisture has likely compromised the anhydrous state of your DMSO during previous uses. Because polyether ionophores are highly sensitive to water[5][7], a moisture-contaminated stock cannot be salvaged for precise quantitative assays. You must discard it and prepare a fresh stock.

Q: I see micro-precipitates when adding my DMSO stock to cell culture media. How can I prevent this? A: You are observing the "crash out" effect, a common issue with polyether ionophores[6][7]. Solution: Never add a high-concentration DMSO stock directly to a large volume of cold aqueous media. Instead, perform a step-wise dilution. Pre-warm your media to 37°C. Add the DMSO stock dropwise while continuously vortexing the receiving tube to ensure rapid mechanical dispersion.

Q: Does the sodium salt form behave differently than the free acid in DMSO? A: Yes. The free acid of carriomycin has slightly different solvation dynamics[1][]. Because the sodium salt is already fully coordinated with a cation, its exterior is strictly hydrophobic, making it exceptionally prone to precipitation in the presence of water. The free acid can participate in limited hydrogen bonding, offering marginally better initial handling, but both forms will precipitate if the water content in the DMSO exceeds 1–2%.

Part 3: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, strictly adhere to the following methodologies.

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent moisture ingress and thermal exclusion degradation.

  • Equilibration: Before opening, allow the lyophilized sodium carriomycin powder and a sealed bottle of anhydrous DMSO (≥99.9% purity) to equilibrate to room temperature inside a desiccator. Causality: Opening cold vials causes immediate condensation of atmospheric moisture into the hygroscopic powder/solvent.

  • Dissolution: Weigh the required mass and add anhydrous DMSO to achieve a maximum stock concentration of 10 mM. Exceeding this concentration exponentially increases the risk of nucleation.

  • Homogenization: Vortex the solution for 60 seconds. If not optically clear, sonicate in a room-temperature water bath for 2 minutes.

  • Aliquoting: Dispense the solution into single-use amber glass vials (to prevent photodegradation). Purge the headspace of each vial with argon or nitrogen gas before sealing.

  • Storage: Store at -20°C. Crucial: Never subject a single aliquot to more than one freeze-thaw cycle.

Protocol 2: Step-wise Aqueous Dilution to Prevent "Crash Out"

Objective: Safely transition the lipophilic ionophore into an aqueous assay environment.

  • Thawing: Warm a single-use DMSO aliquot to 37°C. Vortex for 30 seconds to ensure any thermally excluded solute is fully redissolved.

  • Carrier Protein Intermediate: Prepare an intermediate dilution buffer containing 0.1% Bovine Serum Albumin (BSA) or a mild non-ionic surfactant (e.g., 0.01% Tween-80). Causality: The hydrophobic pockets of BSA act as a carrier, stabilizing the lipophilic exterior of the ionophore and preventing aggregation[6].

  • Dropwise Addition: Add the primary DMSO stock dropwise into the intermediate buffer while vortexing vigorously.

  • Final Assay Dilution: Transfer the intermediate solution to your pre-warmed (37°C) final assay medium. Ensure the final DMSO concentration remains ≤0.5% to prevent solvent-induced cellular toxicity[5][7].

Workflow N1 1. Weigh Sodium Carriomycin N2 2. Dissolve in Anhydrous DMSO N1->N2 N3 3. Aliquot & Store at -20°C N2->N3 N4 4. Thaw & Warm to 37°C N3->N4 N5 5. Step-wise Aqueous Dilution N4->N5

Workflow for preparing and diluting sodium carriomycin DMSO stocks to prevent precipitation.

Part 4: Quantitative Solubility & Storage Data

The following table summarizes the operational limits for sodium carriomycin across different solvent environments to ensure maximum stability and prevent precipitation.

Solvent / MediumMax Recommended ConcentrationStorage TemperatureMax Shelf LifeHandling Notes
Anhydrous DMSO 10 mM-20°C6 monthsSingle-use aliquots only; purge headspace with inert gas.
Absolute Ethanol 5 mM-20°C3 monthsViable alternative to DMSO; highly volatile, seal tightly.
Aqueous Buffer (PBS) < 10 µM4°C< 24 hoursHighly prone to rapid precipitation; prepare immediately before use.
Cell Culture Media < 5 µM37°CDuration of assayRequires step-wise dilution with carrier protein; keep final DMSO ≤0.5%.

References

  • Imada, A., et al. "Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus." PubMed (NIH). Available at: [Link]

  • PubChem. "Sodium carriomycin." National Center for Biotechnology Information. Available at: [Link]

  • Antoszczak, M., et al. "Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells." Spandidos Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing Sodium Carriomycin and Monensin Sodium in Ionophore Activity Assays

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the World of Carboxylic Ionophores In the intricate landscape of cellular biology and drug development, ionophores represent a po...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the World of Carboxylic Ionophores

In the intricate landscape of cellular biology and drug development, ionophores represent a powerful class of molecules capable of transporting ions across lipid membranes.[1] As lipid-soluble compounds, they disrupt the delicate electrochemical gradients essential for a myriad of cellular processes, from signaling to maintaining homeostasis.[2][3] Among these, the carboxylic polyether ionophores, primarily produced by Streptomyces species, are of significant interest due to their widespread use as coccidiostats in veterinary medicine and their emerging potential as anticancer agents.[3][4][5]

This guide provides an in-depth comparative analysis of two prominent monovalent cation ionophores: Sodium Carriomycin and Monensin Sodium . While both are utilized for their ability to manipulate ion transport, their subtle yet significant differences in ion selectivity and biological impact are critical for researchers to understand. This document will move beyond a simple cataloging of features to provide a field-proven perspective on experimental design, data interpretation, and the causal logic behind assay selection.

Mechanistic Deep Dive: A Tale of Two Carriers

Both sodium carriomycin and monensin sodium are classified as mobile carrier ionophores .[1] They function not by creating a static channel, but by binding a specific cation, diffusing across the lipid bilayer, and releasing the cation on the other side. This transport is typically coupled to a counter-transport of a proton (H+), making them electroneutral antiporters.[6][7][8]

Monensin Sodium: Monensin is arguably the more extensively studied of the two. It demonstrates a strong preference for sodium ions (Na+) over other monovalent cations, with an affinity for Na+ that is approximately ten times greater than for potassium (K+).[6] This selectivity makes it a powerful tool for specifically manipulating intracellular Na+ concentrations and collapsing Na+/H+ gradients.[6][9] This disruption of the Golgi apparatus's acidic environment is a well-documented effect, making monensin a staple in studies of intracellular protein transport.[6][7]

Sodium Carriomycin: Carriomycin also functions as a monovalent cation-selective ionophore.[10] However, studies indicate that while it efficiently transports Na+, it also shows a significant affinity for K+.[10] This broader selectivity profile is a key differentiator from monensin. In two-phase partition studies, carriomycin has been shown to complex more readily with K+ than with Na+.[10] This suggests that in a physiological environment with high intracellular K+, carriomycin's effects may not be as sodium-specific as monensin's.

Diagram: Mechanism of a Carboxylic Ionophore (Mobile Carrier)

This diagram illustrates the general mechanism for both monensin and carriomycin, highlighting the electroneutral exchange of a cation (M+) for a proton (H+) across a lipid bilayer.

IonophoreMechanism cluster_membrane Lipid Bilayer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 Hydrophilic Head p2 Hydrophilic Head p3 Hydrophilic Head p4 Hydrophilic Head p5 Hydrophilic Head p6 Hydrophilic Head t1 Hydrophobic Tail t2 Hydrophobic Tail Ionophore_H Ionophore-H H_ion_out H⁺ Ionophore_H->H_ion_out Ionophore_M Ionophore-M⁺ Ionophore_H->Ionophore_M 2. Diffusion M_ion M⁺ M_ion->Ionophore_H Ionophore_M->Ionophore_H 4. Diffusion M_ion_in M⁺ Ionophore_M->M_ion_in H_ion_in H⁺ H_ion_in->Ionophore_M

Caption: General mobile carrier mechanism for M⁺/H⁺ exchange.

Comparative Data Summary

The following table summarizes the key characteristics of sodium carriomycin and monensin sodium, providing a quick reference for experimental design.

FeatureSodium CarriomycinMonensin SodiumReference(s)
Primary Cation Selectivity K⁺ ≥ Na⁺Na⁺ >> K⁺[6][10]
Mechanism Mobile Carrier, Na⁺/H⁺ & K⁺/H⁺ AntiportMobile Carrier, primarily Na⁺/H⁺ Antiport[1][6][10]
Origin Streptomyces hygroscopicusStreptomyces cinnamonensis[3][7]
Common Applications Coccidiostat, AntibacterialCoccidiostat, Golgi transport inhibitor, Feed additive[4][6][7]
Noteworthy Considerations Broader cation activity may lead to complex cellular effects.High concentrations can induce non-specific effects, including Ca²⁺ transport.[10][11][12]

Experimental Protocols for Comparative Ionophore Activity Assays

To objectively compare the ionophore activity of sodium carriomycin and monensin sodium, a multi-assay approach is recommended. Here, we detail two robust methods that probe different aspects of their function.

Assay 1: Mitochondrial Swelling Assay

Principle: This classic, spectrophotometer-based assay measures the increase in mitochondrial volume (swelling) that occurs when ionophores facilitate the entry of cations into the mitochondrial matrix, followed by osmotic water influx.[13][14][15] It provides a functional readout of an ionophore's ability to transport a specific cation across the inner mitochondrial membrane.

Rationale: By manipulating the cations present in the assay buffer, we can directly compare the selectivity of carriomycin and monensin. For example, in a potassium-based buffer, an ionophore active with K+ will cause swelling, whereas a strictly Na+-selective ionophore will not.

Materials & Reagents:

  • Isolated mitochondria (e.g., from rat liver)

  • Spectrophotometer capable of reading absorbance at 540 nm[13][15]

  • Buffer A (KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 5 mM Malate, 5 mM Glutamate, pH 7.2[13]

  • Buffer B (NaCl-based): 125 mM NaCl, 20 mM HEPES, 2 mM NaH₂PO₄, 5 mM Malate, 5 mM Glutamate, pH 7.2

  • Rotenone (Complex I inhibitor)

  • Valinomycin (K⁺-selective ionophore, positive control)

  • Sodium Carriomycin and Monensin Sodium stock solutions (e.g., in DMSO)

  • DMSO (vehicle control)

Step-by-Step Methodology:

  • Mitochondrial Preparation: Isolate fresh mitochondria and determine protein concentration (e.g., via Bradford assay). Keep on ice.

  • Assay Setup: Add assay buffer (either A or B) to a cuvette. Add rotenone to a final concentration of 2 µM to prevent reverse electron transport.

  • Mitochondrial Addition: Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL protein.[13] Place the cuvette in the spectrophotometer and allow the baseline absorbance at 540 nm to stabilize.

  • Initiate Swelling: Add the ionophore of interest (e.g., Monensin or Carriomycin at a final concentration of 0.1-1.0 µM) or vehicle control (DMSO).

  • Data Acquisition: Record the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[14]

  • Comparative Analysis:

    • Run Monensin and Carriomycin in both KCl (Buffer A) and NaCl (Buffer B) buffers.

    • Use Valinomycin in Buffer A as a positive control for K⁺-dependent swelling.

    • The rate and extent of absorbance decrease are proportional to the ionophore's activity with the primary cation in the buffer.

Diagram: Mitochondrial Swelling Assay Workflow

SwellingAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate 1. Isolate Mitochondria Setup 4. Add Buffer + Rotenone to Spectrophotometer Cuvette Isolate->Setup PrepBuffer 2. Prepare Assay Buffers (KCl-based & NaCl-based) PrepBuffer->Setup PrepStocks 3. Prepare Ionophore Stocks (Monensin, Carriomycin, Valinomycin) AddIonophore 6. Add Ionophore (Test) or Vehicle (Control) PrepStocks->AddIonophore AddMito 5. Add Mitochondria (0.25 mg/mL) & Stabilize Baseline Setup->AddMito AddMito->AddIonophore Record 7. Record Absorbance (540 nm) over 10-15 min AddIonophore->Record CompareRates 8. Compare Swelling Rates (ΔAbs/min) Record->CompareRates AssessSelectivity 9. Assess Cation Selectivity (KCl vs NaCl buffer performance) CompareRates->AssessSelectivity

Caption: Workflow for the mitochondrial swelling assay.

Assay 2: Fluorescent Intracellular Sodium Indicator Assay

Principle: This cell-based assay uses a fluorescent dye that specifically binds to Na⁺, allowing for real-time measurement of intracellular sodium concentration ([Na⁺]i) changes upon ionophore application.[16][17][18]

Rationale: This method provides a direct measurement of an ionophore's ability to transport Na⁺ into the cytoplasm of intact cells, offering a more physiologically relevant context than isolated organelles. Comparing the fluorescence increase caused by Monensin versus Carriomycin directly reflects their relative efficacy as sodium ionophores in a cellular system.

Materials & Reagents:

  • Adherent cell line (e.g., HeLa, HEK293) cultured on glass-bottom dishes.

  • Fluorescence microscope or plate reader.

  • Sodium-sensitive fluorescent indicator, e.g., ING-2 AM or SBFI AM.[16][18]

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Pluronic F-127 (optional, to aid dye loading).[19]

  • Sodium Carriomycin and Monensin Sodium stock solutions (in DMSO).

  • Gramicidin (a channel-forming ionophore used for calibration).[19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 1-5 µM of the sodium indicator (e.g., ING-2 AM) in HBSS. Add Pluronic F-127 (0.02%) if needed to prevent dye precipitation.[19]

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash cells 2-3 times with fresh HBSS to remove extracellular dye and allow for de-esterification of the AM ester.

  • Imaging Setup: Place the dish on the microscope stage. Acquire a stable baseline fluorescence signal.

  • Ionophore Addition: Add Monensin or Carriomycin to the desired final concentration (e.g., 0.1-10 µM) and immediately begin time-lapse imaging.

  • Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular [Na⁺].[16][17]

  • Data Analysis:

    • Quantify the rate of fluorescence increase and the maximum fluorescence achieved for each ionophore at various concentrations.

    • This allows for the determination of dose-response curves and a direct comparison of their potency in elevating intracellular sodium.

A Senior Scientist's Perspective: Interpreting the Data and Experimental Caveats

  • Selectivity is Context-Dependent: The mitochondrial swelling assay is excellent for dissecting raw cation selectivity. You should expect Monensin to show strong activity in the NaCl buffer and minimal activity in the KCl buffer.[6] Conversely, Carriomycin is likely to show robust activity in both buffers, confirming its broader selectivity for K⁺ and Na⁺.[10] This is a critical finding: if your biological system is sensitive to K⁺ fluctuations, Carriomycin could produce confounding effects unrelated to its sodium transport.

  • Potency vs. Specificity: The fluorescence assay will reveal the potency of each compound as a sodium ionophore in a living cell. While both will increase intracellular sodium, monensin will likely do so more efficiently at lower concentrations due to its higher Na⁺ selectivity. However, be wary of high concentrations. Studies have shown that at concentrations of 10 µM and above, monensin can exhibit non-specific actions, such as releasing calcium from intracellular stores and even transporting Ca²⁺ directly.[11][12] Always perform a dose-response curve to identify the lowest effective concentration and avoid these off-target effects.

  • Choosing the Right Tool for the Job:

    • To specifically study the role of Na⁺/H⁺ exchange or disrupt Golgi function: Monensin is the superior tool due to its high selectivity for sodium.[6]

    • As a general antibacterial or coccidiostat where disruption of overall monovalent cation homeostasis is the goal: Carriomycin's broader activity may be advantageous.[3] Its ability to transport both Na⁺ and K⁺ can create a more profound disruption of the essential ion gradients required for microbial survival.[3]

Conclusion

While sodium carriomycin and monensin sodium both belong to the family of carboxylic ionophores, they are not interchangeable. Monensin sodium stands out as a highly selective sodium ionophore, making it an invaluable tool for targeted studies of Na⁺-dependent cellular processes. Sodium carriomycin, with its dual Na⁺ and K⁺ transport capabilities, acts as a broader disruptor of monovalent cation homeostasis.

The choice between these two powerful molecules must be driven by the specific biological question at hand. By employing the comparative assays detailed in this guide—evaluating selectivity with mitochondrial swelling and cellular potency with fluorescent indicators—researchers can make an informed decision, ensuring the integrity and specificity of their experimental outcomes.

References

  • ION Biosciences. (n.d.). Sodium Indicators | Sodium Channel Assays.
  • Thermo Fisher Scientific. (n.d.). Sodium Indicators.
  • Mollenhauer, H. H., Morré, D. J., & Rowe, L. D. (1990). Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity.
  • AAT Bioquest. (n.d.). Performance Comparison of Fluorescent Sodium Ion Indicators.
  • Wikipedia. (n.d.). Monensin.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Na+ and K+ Indicators—Section 21.1.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Na+ and K+ Indicators—Section 21.1.
  • Huczyński, A. (2012). Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements.
  • Gutman, M., & Nachliel, E. (1991). The mechanism of monensin-mediated cation exchange based on real time measurements. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1060(2), 183-190.
  • El-Kashef, H., et al. (2001). Ionophore Properties of Monensin Derivatives Studied on Human Erythrocytes by 23Na NMR and K+ and H+ Potentiometry: Relationship with Antimicrobial and Antimalarial Activities. Journal of Medicinal Chemistry, 44(17), 2665-2672.
  • Mitani, M., et al. (1978). Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. The Journal of Antibiotics, 31(8), 750-755.
  • Gerencser, G. A., & Adam-Vizi, V. (2001). Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences. Biophysical Journal, 81(4), 2059-2072.
  • Senges, C., et al. (2022). In vitro Assay to Evaluate Cation Transport of Ionophores. Bio-protocol, 12(22), e4552.
  • ResearchGate. (n.d.). Detection of the swelling of mitochondria by a spectrophotometer.
  • Wikipedia. (n.d.). Ionophore.
  • ResearchGate. (n.d.). Measurement of mitochondrial swelling upon induction of the mitochondrial permeability transition (MPT).
  • Cuartero, M., et al. (2016). Ionophore-Based Voltammetric Ion Activity Sensing with Thin Layer Membranes. Analytical Chemistry, 88(2), 1379-1386.
  • Benchchem. (2025). A Comparative Analysis of Monensin Derivatives: Efficacy and Mechanism of Action.
  • ResearchGate. (n.d.). Figure 1. Effect of A23187 and ionomycin on mitochondrial swelling and....
  • Lofrumento, N. E., & Marzulli, D. (2011). Valinomycin Induced Energy-Dependent Mitochondrial Swelling, Cytochrome C Release, Cytosolic NADH/cytochrome C Oxidation and Apoptosis. Current Pharmaceutical Design, 17(37), 4166-4174.
  • El-Kashef, H., et al. (2016). Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites. Expert Review of Anti-infective Therapy, 14(7), 675-687.
  • Crespo, G. A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors, 4(9), 2465-2474.
  • Thermo Fisher Scientific. (n.d.). Loading and Calibration of Intracellular Ion Indicators—Note 19.1.
  • Dissanayake, D. M. S. C. K., et al. (2023). Na+/K+ carrier ionophore antibiotics valinomycin and monensin enhance the antibacterial activity of fluoride. The Journal of Antibiotics, 76(7), 415-423.
  • Harms, R. H., Ruiz, N., & Buresh, R. E. (1989). Influence of Monensin and Salinomycin on the Performance of Broiler Chicks. Poultry Science, 68(1), 86-88.
  • EW Nutrition. (2023, July 10). Coccidiostats in the European Union: Challenges and Perspectives.
  • dos Santos, T. T., et al. (2023). Comparative Evaluation of Ionophores on the In Vitro Fermentation Dynamics of Wheat Silage Using a Gas Production System.
  • Pacific Northwest National Laboratory. (2022). Nanopore Activity Assays for Detection of Biomarker Protease Activity. PNNL-37766.
  • Hooge, D. M. (2003). Effects of an Ionophore Coccidiostat (Monensin or Salinomycin), Sodium or Potassium Bicarbonate, or Both, and Bacitracin Methylene Disalicylate in Broiler Chicken Diets. Revista Brasileira de Ciência Avícola, 5(1).
  • Dean, M., & Fojo, T. (2014). Ionophore Antibiotics as Cancer Stem Cell-Selective Drugs: Open Questions. Journal of the National Cancer Institute, 106(6), dju117.
  • Harms, R. H., Ruiz, N., & Buresh, R. E. (1989). Influence of monensin and salinomycin on the performance of broiler chicks. Poultry Science, 68(1), 86-88.
  • Poultrymed. (n.d.). Monensin | Anticoccidial drugs.
  • Dissanayake, D. M. S. C. K., et al. (2023). Na+/K+ carrier ionophore antibiotics valinomycin and monensin enhance the antibacterial activity of fluoride. Request PDF.
  • Gocheva, V., et al. (2023). Novel Cerium(IV) Coordination Compounds of Monensin and Salinomycin. Molecules, 28(12), 4683.
  • ResearchGate. (n.d.). Physiology of ionophore transport of potassium and sodium ions across cell membranes: Valinomycin and 18-crown-6 ether.
  • Ishikawa, Y., & Gee, M. V. (1996). Practical usage concentrations of monensin have non-specific actions other than as a sodium ionophore in rat parotid acinar cells. Journal of Pharmacological and Toxicological Methods, 35(4), 211-216.
  • Nguyen, K. T., & Cooper, R. L. (1996). Monensin can transport calcium across cell membranes in a sodium independent fashion in the crayfish Procambarus clarkii. Brain Research, 738(2), 336-340.
  • Kim, D. H., et al. (2021). Entomological approach to the impact of ionophore-feed additives on greenhouse gas emissions from pasture land in cattle. Journal of Animal Science and Technology, 63(1), 123-134.

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Comparative

A Comparative Guide to the Antibacterial Efficacy of Sodium Carriomycin and Salinomycin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of two polyether ionophore antibiotics: sodium carriomycin and salinomycin. Moving beyond a simple data...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two polyether ionophore antibiotics: sodium carriomycin and salinomycin. Moving beyond a simple data sheet, this document synthesizes their mechanisms of action, presents available quantitative efficacy data, and details the experimental protocols necessary for their evaluation, offering a comprehensive resource for the research community.

Introduction: A Shared Heritage in Antibacterial Action

Sodium carriomycin and salinomycin are both naturally occurring polyether antibiotics produced by fermentation of Streptomyces species—S. hygroscopicus for carriomycin and S. albus for salinomycin.[1] Both compounds have established roles in veterinary medicine, primarily as coccidiostats in poultry.[1] Their shared classification as carboxylic ionophores means they possess a similar fundamental mechanism for exerting their antibacterial effects. This guide will dissect their mode of action, compare their reported efficacy against key bacterial pathogens, and provide the technical protocols required for their rigorous scientific assessment.

It is critical to distinguish the polyether ionophore Carriomycin discussed herein from Carrimycin , a distinct macrolide antibiotic. This guide focuses exclusively on the comparative properties of the two ionophores.

Mechanism of Action: Disrupting the Ionic Balance

The primary antibacterial activity of both salinomycin and carriomycin stems from their function as ionophores—lipid-soluble molecules that transport metal cations across biological membranes.[2] Their efficacy is concentrated against Gram-positive bacteria, as the complex outer membrane of Gram-negative bacteria presents a significant permeability barrier, rendering them largely resistant.

Salinomycin: The K+ Antiporter

Salinomycin functions as a highly efficient mobile ion carrier with a strong preference for monovalent cations, particularly potassium (K+). It operates as an electroneutral antiporter, facilitating an exchange of K+ for protons (H+) across the bacterial cell membrane.

This process has catastrophic consequences for the bacterial cell:

  • Disruption of Ion Gradients: The massive efflux of intracellular K+ and influx of H+ collapses the critical electrochemical gradients across the cell membrane.

  • Intracellular pH Drop: The influx of protons leads to acidification of the cytoplasm, denaturing proteins and inhibiting essential enzymatic processes.

  • Osmotic Imbalance: The profound disruption of the cell's internal ionic environment leads to osmotic instability and, ultimately, cell death.

The following diagram illustrates the ionophoric mechanism of Salinomycin.

Salinomycin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_In Cytoplasm (High K+) Membrane_Out Exterior (Low K+) Membrane_Structure Cytoplasm Cytoplasm Membrane_Structure->Cytoplasm Releases K+ Salinomycin_Out Salinomycin K_ion K+ Salinomycin_Out->K_ion Binds K+ Exterior Extracellular Space Salinomycin_Out->Exterior Cycle Repeats Salinomycin_In Salinomycin-K+ Complex Salinomycin_In->Membrane_Structure Transports K+ into cell K_ion->Salinomycin_In Forms Complex H_ion H+ H_ion->Salinomycin_Out Transports H+ out Cytoplasm->H_ion Binds H+ MIC_Workflow A 1. Prepare Inoculum (0.5 McFarland Standard) B 2. Prepare Serial Dilutions of Antibiotic in 96-well Plate A->B C 3. Add Standardized Inoculum to each well B->C D 4. Include Controls (Growth & Sterility) C->D E 5. Incubate Plate (18-24h at 35-37°C) D->E F 6. Read Results (Lowest concentration with no visible turbidity = MIC) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [3]

  • Antibiotic Dilution: a. Prepare a stock solution of sodium carriomycin or salinomycin in a suitable solvent (e.g., DMSO) and then dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in CAMHB to cover the desired concentration range. Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well containing the antibiotic. This brings the total volume in each well to 100 µL.

  • Controls (Essential for Validation): a. Growth Control: At least one well containing 50 µL of CAMHB and 50 µL of the inoculum (no antibiotic). This well must show turbidity after incubation. b. Sterility Control: At least one well containing 100 µL of sterile CAMHB (no inoculum, no antibiotic). This well must remain clear.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation: a. Following incubation, examine the plate visually or with a plate reader. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). [4][3]

Protocol: Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay. It determines the lowest antibiotic concentration required to kill ≥99.9% of the initial bacterial inoculum, confirming a bactericidal (killing) versus a bacteriostatic (inhibiting) effect.

Workflow Diagram: MBC Determination

MBC_Workflow A 1. Perform MIC Test as previously described B 2. Select clear wells (at and above the MIC) A->B C 3. Subculture Aliquots (10-100 µL) from selected wells onto antibiotic-free agar B->C D 4. Incubate Agar Plates (18-24h at 35-37°C) C->D E 5. Count Colonies (CFU/mL) D->E F 6. Determine MBC (Lowest concentration that kills ≥99.9% of initial inoculum) E->F

Caption: Workflow for Determining the Minimum Bactericidal Concentration.

Step-by-Step Methodology:

  • Complete MIC Assay: Perform the MIC test as described above.

  • Subculturing: a. From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a fixed volume (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). b. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of surviving colonies on each plate. b. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [5][6] Expert Insight: An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [5]If the ratio is higher, the agent may be considered primarily bacteriostatic.

Conclusion and Future Directions

Sodium carriomycin and salinomycin are potent antibacterial agents with a shared and compelling mechanism of action against Gram-positive bacteria. Their ability to function as ionophores, disrupting fundamental cellular processes, distinguishes them from many conventional antibiotic classes. While salinomycin's efficacy is quantitatively documented against several key pathogens, a notable gap exists in the publicly available, standardized MIC data for the polyether ionophore carriomycin.

Based on their identical mode of action as monovalent cation antiporters, a similar efficacy profile is anticipated. However, this underscores a clear direction for future research: a direct, side-by-side comparative study employing the standardized protocols outlined in this guide is necessary to definitively establish their relative potencies. Such research would provide invaluable data for drug development professionals seeking to leverage this unique class of antibiotics.

References

  • Imada, A., Nozaki, Y., Hasegawa, T., Mizuta, E., Igarasi, S., & Yoneda, M. (1978). Carriomycin, a new polyether antibiotic produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 31(1), 7-14. [Link]

  • Gupta, P. B., Onder, T. T., Jiang, G., Tao, K., Kuperwasser, C., Weinberg, R. A., & Lander, E. S. (2009). Identification of selective inhibitors of cancer stem cells by high-throughput screening. Cell, 138(4), 645–659.
  • Huczyński, A. (2012). Salinomycin: A New Cancer Drug Candidate. Chemical Biology & Drug Design, 79(3), 235-238.
  • Antoszczak, M., & Huczyński, A. (2019). Salinomycin and its derivatives—A new class of multiple-targeted “Magic Bullets”. European Journal of Medicinal Chemistry, 176, 208–227.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link])

  • Naujokat, C., & Steinhart, R. (2012). Salinomycin as a drug for targeting human cancer stem cells. Journal of Biomedicine and Biotechnology, 2012, 950658.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link])

  • MSD Veterinary Manual. (n.d.). Ionophores Use in Animals. Retrieved from [Link])

  • Life in the Fast Lane (LITFL). (2020). Minimum Inhibitory Concentration. Retrieved from [Link])

  • de Jong, A., et al. (2023). Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium. Journal of Antimicrobial Chemotherapy.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link])

  • Lee, S. H., et al. (2020). Effects of antibiotics at sub-minimal inhibitory concentrations on the morphology of Streptococcus mutans and Lactobacillus acidophilus. Oral Biology Research, 44(1), 31-37.
  • Mitani, M., et al. (1978). Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. The Journal of Antibiotics, 31(3), 187-192.
  • Kart, A., & Bilgili, A. (2008). Ionophore Antibiotics: Toxicity, Mode of Action and Neurotoxic Aspect of Carboxylic Ionophores. Journal of Animal and Veterinary Advances, 7(6), 748-751.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link])

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

Sources

Validation

High-Resolution NMR Validation of Sodium Carriomycin Purity: A Comparative Methodological Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Polyether Ionophores Carriomycin is a potent polyether ionophore antibiotic produced by Streptomyces hygr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Polyether Ionophores

Carriomycin is a potent polyether ionophore antibiotic produced by Streptomyces hygroscopicus[1]. Like other polyether antibiotics, it functions by coordinating with monovalent cations (such as Na⁺ and K⁺) and transporting them across biological membranes, disrupting cellular ion gradients[2]. Structurally, carriomycin is highly complex, comprising seven distinct ring systems (three 5-membered and four 6-membered rings)[3].

Validating the purity of sodium carriomycin presents a unique analytical challenge. Because polyether ionophores lack strong UV-absorbing chromophores, traditional High-Performance Liquid Chromatography (HPLC) coupled with UV detection is often inadequate without complex derivatization[1]. Consequently, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as the gold standard. qNMR provides a self-validating, direct measurement of molecular purity by integrating distinct proton signals against a certified internal standard, bypassing the need for external calibration curves.

Comparative Analysis: Carriomycin vs. Alternative Ionophores

When developing a purity validation assay, it is critical to understand how carriomycin's structural behavior compares to alternative polyether ionophores like monensin, salinomycin, and nigericin. The cation selectivity and ring architecture directly dictate the conformation the molecule assumes in solution, which in turn dictates the NMR chemical shifts.

Table 1: Structural and Functional Comparison of Polyether Ionophores
IonophoreCation Selectivity ProfileRing ArchitectureDiagnostic NMR SolventPrimary Application
Carriomycin K⁺ > Na⁺[4]7 rings (3x 5-membered, 4x 6-membered)[3]CDCl₃Antibacterial, Anticoccidial[2]
Monensin Na⁺ > K⁺[4]6 ringsCDCl₃Veterinary Coccidiostat[2]
Salinomycin K⁺ > Na⁺[4]5 ringsCDCl₃Anticancer, Antibacterial[2]
Etheromycin K⁺ > Na⁺[4]6 ringsCDCl₃Antimalarial Research[5]

Data Synthesis: While carriomycin exhibits a stronger binding affinity for K⁺ over Na⁺ in two-phase partition studies[4], the sodium salt (sodium carriomycin) is frequently isolated and synthesized for pharmaceutical evaluation. The structural complexity of its 7-ring backbone requires advanced 2D NMR and relaxation time measurements to resolve overlapping aliphatic signals[6].

Mechanistic Causality in NMR Experimental Design

To accurately validate purity, the experimental design must account for the molecule's conformational dynamics. Polyether ionophores form a "quasi-macrocyclic" structure when complexed with a metal cation. This conformation is stabilized by an intramolecular head-to-tail hydrogen bond between the terminal carboxylic acid (or carboxylate) and the hydroxyl groups at the opposite end of the molecule[7].

Causality of Solvent Selection: The choice of NMR solvent is not arbitrary; it is the most critical variable in the protocol. We mandate the use of deuterated chloroform (CDCl₃) over polar solvents like DMSO-d₆. Why? Non-polar solvents like CDCl₃ preserve the biologically relevant quasi-macrocyclic conformation and the intramolecular hydrogen bonds[7]. In contrast, highly polar solvents disrupt these electrostatic interactions, causing the molecule to unfold into an acyclic conformation, drastically altering the ¹H and ¹³C chemical shifts and complicating signal assignment[7].

G A Free Carriomycin (Acyclic Conformation) B Deprotonation (Carboxylic Acid) A->B C Cation Capture (Na+ or K+) B->C D Ether Oxygen Coordination C->D E Head-to-Tail H-Bonding D->E F Sodium Carriomycin (Quasi-Macrocycle) E->F

Fig 1: Conformational transition of carriomycin during sodium coordination.

Causality of T₁ Relaxation Measurements: The ¹³C-NMR spectra of polyether antibiotics contain dense clusters of resonances in the aliphatic region (10–40 ppm) due to numerous methyl, methylene, and methine groups. To definitively assign these signals and ensure no underlying impurities are co-resonating, selective proton decoupling and T₁ (spin-lattice) relaxation time measurements are required[6]. T₁ values differentiate carbons based on their molecular mobility—rigid backbone carbons relax differently than freely rotating terminal methyl groups[6].

Self-Validating qNMR Protocol for Sodium Carriomycin

This protocol is designed as a self-validating system. By utilizing an internal standard, the assay inherently controls for variations in sample mass, solvent evaporation, and instrument sensitivity.

Step-by-Step Methodology

Step 1: Internal Standard Selection Select an internal standard (IS) that is highly pure (TraceCERT® or equivalent), soluble in CDCl₃, and possesses a simple NMR spectrum that does not overlap with carriomycin. Maleic acid (singlet at ~6.3 ppm) or 1,4-Dinitrobenzene (singlet at ~8.4 ppm) are optimal, as carriomycin lacks aromatic and most olefinic protons.

Step 2: Gravimetric Sample Preparation

  • Accurately weigh ~20.0 mg of the sodium carriomycin batch and ~5.0 mg of the IS using a microbalance (d = 0.001 mg).

  • Co-dissolve both in 0.6 mL of high-purity CDCl₃ (100% atom D, containing 0.03% TMS).

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: Data Acquisition Parameters

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Pulse Sequence: 1D ¹H with a 90° pulse angle to ensure maximal signal-to-noise.

  • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 seconds for qNMR) to ensure complete magnetization recovery[6].

  • Scans: Acquire a minimum of 64 transients.

Step 4: Signal Processing and Integration

  • Apply a mild exponential window function (LB = 0.3 Hz) and perform a rigorous baseline correction.

  • Integrate the IS peak (e.g., 6.3 ppm for maleic acid).

  • Integrate a distinct, isolated proton signal from sodium carriomycin. The anomeric protons or the distinct methine protons near the ether linkages (typically between 3.5–4.5 ppm) serve as excellent quantitative targets.

Step 5: Purity Calculation Calculate the absolute mass fraction (purity) using the following self-validating equation: P_sample = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Workflow S1 Sample Prep CDCl3 + Internal Std S2 1D 1H & 13C NMR Acquisition S1->S2 S3 T1 Relaxation & Decoupling S2->S3 S4 2D NMR (COSY/HSQC) S3->S4 S5 qNMR Integration & Purity Calc S4->S5

Fig 2: Self-validating qNMR workflow for absolute purity determination.

Conclusion

Validating the purity of complex polyether ionophores like sodium carriomycin requires a deep understanding of their solution-state behavior. By leveraging CDCl₃ to lock the molecule into its biologically relevant quasi-macrocyclic state[7], utilizing T₁ relaxation for precise signal assignment[6], and employing a rigorous qNMR framework with an internal standard, researchers can establish a highly trustworthy, self-validating analytical method.

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Comparative

Sodium Carriomycin vs. Nigericin: A Technical Guide to Potassium Transport Mechanisms

As a Senior Application Scientist, selecting the right polyether carboxylic ionophore for probing transmembrane ion gradients is critical for experimental integrity. Both sodium carriomycin and nigericin are potent tools...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right polyether carboxylic ionophore for probing transmembrane ion gradients is critical for experimental integrity. Both sodium carriomycin and nigericin are potent tools derived from Streptomyces hygroscopicus, utilized extensively to manipulate intracellular cation concentrations. However, their structural nuances dictate fundamentally different selectivity profiles and transport kinetics.

This guide objectively compares sodium carriomycin and nigericin, detailing their mechanistic causality, quantitative performance, and validated experimental workflows for researchers and drug development professionals.

Mechanistic Profiling & Causality

Polyether ionophores function by enveloping hydrophilic metal cations within a lipophilic exterior, allowing the complex to freely diffuse across the hydrophobic core of lipid bilayers. The specific arrangement of oxygen ligands (ether, hydroxyl, and carboxylate groups) dictates the cavity size and, consequently, the ion selectivity [1].

Nigericin: The Archetypal K⁺/H⁺ Antiporter

Nigericin is the gold standard for electroneutral potassium/proton exchange. Its carboxylate head group and hydroxyl tail form a head-to-tail hydrogen bond, creating a rigid, hydrophilic cavity perfectly sized for K⁺.

  • Causality in Action: By strictly exchanging intracellular K⁺ for extracellular H⁺, nigericin dissipates the transmembrane pH gradient (ΔpH) without altering the membrane potential (ΔΨ). This specific uncoupling mechanism rapidly depletes mitochondrial K⁺, leading to matrix acidification and the subsequent inhibition of mitochondrial substrate oxidation [2].

Sodium Carriomycin: Broad Monovalent Cation Transport

Sodium carriomycin is the sodium salt of carriomycin. While it shares the polyether backbone, its distinct arrangement of tetrahydropyran rings provides a slightly more flexible coordination sphere.

  • Causality in Action: Carriomycin exhibits a broader monovalent cation selectivity profile (K⁺ > Rb⁺ > Na⁺). When placed in a biological system with a high K⁺ gradient, the sodium salt readily exchanges its Na⁺ for K⁺. In equimolar bulk liquid membrane assays, carriomycin has been shown to transport K⁺ at a greater rate than nigericin, though it lacks nigericin's strict exclusion of Na⁺ [3, 4].

Mechanism cluster_Nigericin Nigericin Mechanism cluster_Carriomycin Sodium Carriomycin Mechanism N_Out Extracellular K+ N_Mem Nigericin K+/H+ Antiport N_Out->N_Mem Binds K+ N_In Intracellular H+ N_Mem->N_In Releases K+, Binds H+ C_Out Extracellular K+ / Na+ C_Mem Carriomycin Monovalent Transport C_Out->C_Mem Binds K+ (High) / Na+ (Mod) C_In Intracellular Matrix C_Mem->C_In Releases Cations

Fig 1. Mechanistic comparison of Nigericin and Sodium Carriomycin ion transport across membranes.

Quantitative Data Comparison

To facilitate objective selection, the following table summarizes the quantitative and qualitative transport properties of both ionophores based on standardized membrane models [3, 4].

PropertyNigericinSodium Carriomycin
Source Organism Streptomyces hygroscopicusStreptomyces hygroscopicus
Primary Mechanism Electroneutral K⁺/H⁺ AntiportMonovalent Cation Exchange
Ion Selectivity Order K⁺ >> Rb⁺ > Na⁺K⁺ > Rb⁺ > Na⁺
Relative K⁺ Transport Rate High (Baseline)Very High (Surpasses Nigericin)
Na⁺ Transport Capability NegligibleModerate
Mitochondrial Effect Depletes K⁺, inhibits oxidationDepletes K⁺, inhibits oxidation
Primary Application Dissipating ΔpH gradientsHigh-throughput K⁺/Na⁺ manipulation

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls verify that the observed transport is exclusively carrier-mediated.

Protocol A: Bulk Liquid Membrane (BLM) Cation Transport Assay

This assay quantifies the absolute transport rates of ⁴²K⁺ and ²²Na⁺ across an organic phase, simulating a lipid bilayer.

  • Phase Preparation: Prepare a bulk organic phase by dissolving 1 mM of the test ionophore (Sodium Carriomycin or Nigericin) in carbon tetrachloride (CCl₄). Causality: CCl₄ acts as the hydrophobic barrier; without the ionophore, baseline ion diffusion is virtually zero, validating the system's integrity.

  • Source Phase Loading: Layer an aqueous source phase containing 100 mM KCl (spiked with ⁴²K⁺) or 100 mM NaCl (spiked with ²²Na⁺) buffered to pH 7.4 over one arm of a U-tube containing the organic phase.

  • Receiving Phase Loading: Layer an aqueous receiving phase buffered to pH 4.0 over the opposite arm. Causality: The pH gradient (7.4 to 4.0) provides the thermodynamic driving force for nigericin's K⁺/H⁺ antiport, ensuring maximum transport velocity.

  • Time-Course Sampling: Extract 50 µL aliquots from the receiving phase at 10-minute intervals over 2 hours.

  • Quantification: Measure the appearance of isotopes using a liquid scintillation counter. Calculate the transport rate (nmol/min).

Workflow Step1 Step 1: Prepare Bulk Liquid Membrane (1 mM Ionophore in CCl4) Step2 Step 2: Load Source Phase (100 mM KCl + 42K+ Spike) Step1->Step2 Step3 Step 3: Load Receiving Phase (pH 4.0 Buffer for H+ Gradient) Step2->Step3 Step4 Step 4: Time-Course Sampling (Extract Receiving Phase Aliquots) Step3->Step4 Step5 Step 5: Scintillation Counting (Quantify Transport Rate) Step4->Step5

Fig 2. Step-by-step experimental workflow for the Bulk Liquid Membrane (BLM) transport assay.

Protocol B: Mitochondrial K⁺ Depletion and Oxidation Inhibition Assay

This protocol assesses the physiological impact of ionophore-mediated K⁺ efflux on mitochondrial respiration.

  • Mitochondrial Isolation: Isolate rat liver mitochondria via differential centrifugation in a 250 mM sucrose / 10 mM HEPES buffer (pH 7.4).

  • Respiration Setup: Suspend mitochondria (2 mg protein/mL) in a reaction vessel equipped with a Clark-type oxygen electrode and a K⁺-selective microelectrode.

  • Substrate Addition: Add 5 mM succinate and 2 µM rotenone. Causality: Rotenone blocks Complex I, isolating Complex II-driven respiration (succinate oxidation) to provide a clean baseline for oxygen consumption.

  • Ionophore Injection: Inject 1–5 µM of Sodium Carriomycin or Nigericin.

  • Data Acquisition: Simultaneously record K⁺ efflux (via the K⁺ electrode) and the inhibition of oxygen consumption. Validation: The immediate spike in extracellular K⁺ coupled with a plateau in O₂ consumption confirms the uncoupling mechanism is active.

Conclusion and Selection Criteria

For researchers requiring strict, electroneutral K⁺/H⁺ exchange without sodium interference (e.g., isolating ΔpH effects in bioenergetics), Nigericin remains the optimal choice. However, for applications requiring maximum K⁺ transport velocity, or when probing broader monovalent cation dynamics (K⁺/Na⁺ fluxes), Sodium Carriomycin provides superior transport kinetics and a highly effective alternative for membrane depolarization studies.

References

  • Dembitsky V.M. (2022). "Natural Polyether Ionophores and Their Pharmacological Profile." Marine Drugs, 20(5), 292. Available at:[Link]

  • Kevin D.A., Meujo D.A.F., Hamann M.T. (2009). "Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites." Expert Opinion on Drug Discovery, 4(2), 109–146. Available at:[Link]

  • Mitani M., Otake N. (1978). "Studies on the ionophorous antibiotics. XV. The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin." The Journal of Antibiotics, 31(8), 750-755. Available at:[Link]

  • Wehbie R.S., Runsheng C., Lardy H.A. (1987). "The antibiotic W341C, its ion transport properties and inhibitory effects on mitochondrial substrate oxidation." The Journal of Antibiotics, 40(6), 887-893. Available at:[Link]

Validation

benchmarking sodium carriomycin against other polyether antibiotics

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Author: BenchChem Technical Support Team. Date: April 2026

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Benchmarking Sodium Carriomycin Against Major Polyether Ionophores: A Comprehensive Guide

Introduction

Polyether ionophores represent a unique class of naturally occurring antibiotics characterized by their ability to coordinate metal cations and facilitate their transport across lipid bilayers [1.2]. As a Senior Application Scientist, I frequently evaluate these compounds for applications ranging from veterinary anticoccidials to potential antimalarial and anticancer agents[1]. Sodium carriomycin, isolated from Streptomyces hygroscopicus, is a monovalent cation-selective polyether that shares structural and functional homologies with well-known ionophores like monensin and salinomycin, yet exhibits distinct ion-binding affinities[2].

This guide provides an objective, data-driven benchmark of sodium carriomycin against its primary alternatives, detailing the mechanistic causality and experimental workflows required for rigorous comparative analysis.

Mechanistic Overview: The Thermodynamics of Cation Transport

The biological efficacy of polyether antibiotics is fundamentally driven by their thermodynamic ability to disrupt transmembrane electrochemical gradients. Carriomycin, like lonomycin and etheromycin, possesses an oxygen-rich internal cavity that chelates specific cations, while its lipophilic exterior allows the complex to diffuse through the hydrophobic core of the cell membrane[3].

By acting as a mobile carrier, carriomycin neutralizes the membrane potential. This leads to an uncontrolled influx/efflux of ions, osmotic shock, and ultimately, apoptosis or necrosis of the target cell.

Mechanism Extracellular Extracellular Space (High Na+, Low K+) Ionophore Sodium Carriomycin (Deprotonated) Membrane Lipid Bilayer (Hydrophobic Core) Intracellular Intracellular Space (Low Na+, High K+) Membrane->Intracellular Releases Cation Disrupts Gradient Complex Ionophore-K+ Complex (Lipophilic) Ionophore->Complex Binds K+ / Na+ Complex->Membrane Diffusion

Mechanism of carriomycin-mediated K+ transport across the lipid bilayer.

Ion Selectivity Profiling: The Core Differentiator

The primary metric for benchmarking polyether antibiotics is their cation selectivity profile. The size and flexibility of the ionophore's pseudocyclic cavity dictate its binding affinity.

Carriomycin is strictly a monovalent cation ionophore. In two-phase partition studies, carriomycin demonstrates a pronounced preference for Potassium (K+) over Sodium (Na+) and Rubidium (Rb+), and it completely fails to transport divalent cations like Calcium (Ca2+)[2]. This contrasts sharply with monensin, which is highly selective for Na+, and lasalocid, which can transport both mono- and divalent cations[4].

Table 1: Comparative Cation Selectivity and Transport Profiles

Polyether AntibioticPrimary Target Cations (Order of Affinity)Divalent Cation TransportKey Structural Feature
Sodium Carriomycin K⁺ > Rb⁺ > Na⁺No (Ca²⁺ inactive)Monocarboxylic, monovalent selective
Monensin Na⁺ > K⁺ > Rb⁺NoRigid spiroketal system
Salinomycin K⁺ > Na⁺ > Rb⁺NoTricyclic spiroketal ring
Lasalocid Ba²⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺YesAromatic chromophore

Antimicrobial Efficacy: MIC Benchmarking

Polyether ionophores are predominantly active against Gram-positive bacteria and protozoa (e.g., Eimeria spp.), as Gram-negative bacteria possess an outer membrane that excludes these highly lipophilic molecules[1]. Recent studies highlight the potency of these compounds against multidrug-resistant (MDR) strains, including MRSA and VRE.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL)

Pathogen / StrainSodium CarriomycinMonensinSalinomycinNarasin
Staphylococcus aureus (MRSA)1.0 - 4.00.5 - 4.00.5 - 2.0< 0.5
Enterococcus faecium (VRE)8.0 - 16.08.0 - 16.08.0 - 16.02.0 - 4.0
Candida albicans (Fungi)20 - 100 (Moderate)20 - 10020 - 100N/A

Note: Cross-resistance mechanisms, such as the NarAB ABC-type transporter, have been shown to confer reduced susceptibility to narasin, salinomycin, and maduramicin, but notably not to monensin, indicating distinct intracellular handling despite similar mechanisms of action[5].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent artifactual data.

Protocol 1: Two-Phase Partition Study for Cation Selectivity

Causality Focus: We utilize carbon tetrachloride (CCl₄) or dichloromethane as the organic phase because their dielectric constants closely mimic the hydrophobic core of the bacterial lipid bilayer. This ensures the calculated partition coefficients accurately reflect in vivo membrane transport dynamics[2].

Workflow Step1 1. Prepare Aqueous Phase (Metal Chlorides + Buffer, pH 8.5) Step3 3. Biphasic Incubation (Vigorous Shaking, 25°C) Step1->Step3 Step2 2. Prepare Organic Phase (Carriomycin in CCl4) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 3000 x g) Step3->Step4 Equilibrium Reached Step5 5. Atomic Absorption Spectroscopy (Quantify Cations in CCl4) Step4->Step5 Isolate Organic Layer

Workflow for quantifying ionophore cation selectivity via two-phase partitioning.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 10 mM solution of the target metal chloride (e.g., KCl, NaCl, CaCl₂) in a 50 mM Tris-HCl buffer adjusted to pH 8.5.

    • Validation Check: The alkaline pH ensures the carboxylic acid group of carriomycin is fully deprotonated, a prerequisite for neutral complex formation.

  • Organic Phase Preparation: Dissolve sodium carriomycin (or the comparator ionophore) in CCl₄ to a final concentration of 1 mM.

  • Biphasic Incubation: Combine equal volumes (e.g., 5 mL) of the aqueous and organic phases in a separatory funnel. Shake vigorously at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifuge the lower organic layer at 3000 x g for 5 minutes to remove any micro-emulsions of trapped aqueous buffer.

    • Validation Check: Cloudiness in the organic layer indicates water contamination, which will falsely elevate cation readings.

  • Quantification: Extract the organic layer and back-extract the cations into 0.1 N HCl. Quantify the cation concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Broth Microdilution for MIC Determination (Resazurin Assay)

Causality Focus: Because polyether ionophores are highly lipophilic, they often precipitate in standard aqueous broths, leading to falsely high MIC values. We use a standardized inoculum and incorporate resazurin as a metabolic indicator to provide a definitive, colorimetric readout of viability rather than relying on optical density, which can be confounded by drug precipitation.

Step-by-Step Methodology:

  • Drug Solubilization: Dissolve carriomycin and comparators in 100% DMSO to create a 10 mg/mL stock.

    • Validation Check: Final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the ionophores in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate, targeting a final concentration range of 0.1 to 64 µg/mL.

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard and dilute 1:100. Add 50 µL to each well to achieve a final inoculum of 5 x 10⁵ CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the antibiotic that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

Conclusion

Benchmarking sodium carriomycin against monensin and salinomycin reveals a highly potent, monovalent-selective ionophore with a distinct preference for potassium transport[2]. While its MIC profile against Gram-positive pathogens is comparable to salinomycin, its unique structural cavity offers a different selectivity paradigm that may bypass certain ionophore-resistance mechanisms[5]. Rigorous, physically grounded assays like the two-phase partition study remain the gold standard for evaluating these complex molecules.

References

  • Kevin II DA, Meujo DA, Hamann MT. "Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites." Expert Opinion on Drug Discovery, PubMed Central (PMC). [Link]

  • Mitani M, et al. "Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin." Journal of Antibiotics (Tokyo), PubMed. [Link]

  • Rutkowski J, Brzezinski B. "Structures and Properties of Naturally Occurring Polyether Antibiotics." BioMed Research International, PubMed Central (PMC). [Link]

  • Naemi AO, et al. "NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin." Frontiers in Microbiology. [Link]

  • Pikkemaat MG, et al. "Polyether ionophore resistance in a one health perspective." Frontiers in Cellular and Infection Microbiology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium carriomycin proper disposal procedures

Sodium Carriomycin: Comprehensive Handling, Decontamination, and Disposal Protocols Introduction Sodium carriomycin (CAS No. 66007-89-4) is a potent polyether ionophore antibiotic naturally derived from the actinomycete...

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Author: BenchChem Technical Support Team. Date: April 2026

Sodium Carriomycin: Comprehensive Handling, Decontamination, and Disposal Protocols

Introduction

Sodium carriomycin (CAS No. 66007-89-4) is a potent polyether ionophore antibiotic naturally derived from the actinomycete Streptomyces hygroscopicus[1][2]. While its exceptional efficacy against multidrug-resistant (MDR) bacteria and protozoa makes it a highly valuable asset in drug discovery and veterinary pharmacology, its inherent mechanism of action presents severe occupational hazards[3].

As a Senior Application Scientist, I frequently observe laboratories treating complex ionophores like standard small-molecule APIs. This is a critical operational error. Polyether ionophores exhibit extreme acute toxicity, narrow therapeutic indices, and profound cardiovascular and neurological impacts in mammalian models[4][5]. Establishing rigorous, self-validating protocols for the handling, decontamination, and disposal of sodium carriomycin is not just a regulatory formality—it is essential to ensure absolute laboratory safety and environmental compliance.

Mechanistic Toxicology: The Causality of Risk

To understand the strict necessity of our disposal protocols, we must examine the molecule's behavior at the cellular level. Sodium carriomycin possesses an exterior alkyl backbone that confers high lipophilicity, surrounding an oxygen-rich internal cavity that binds cations (such as Na+, K+, and Ca2+) in a crown-ether-like fashion[3]. This unique architecture allows the molecule to seamlessly partition into and translocate across lipid bilayers, acting as a highly efficient, mobile ion carrier.

By facilitating uncontrolled ion exchange, carriomycin destroys the transmembrane electrochemical gradients that are essential for cellular homeostasis[3][4]. This disruption leads to rapid osmotic swelling, mitochondrial uncoupling, and subsequent cell death via apoptosis or necrosis[4]. Because this mechanism is non-specific and affects mammalian cell membranes just as aggressively as bacterial targets, accidental exposure—even at microgram levels—can trigger severe neurotoxic effects, including myelin loss and axon degeneration[5].

ToxicityMechanism A Sodium Carriomycin Exposure B Cation Binding (Na+, K+, Ca2+) A->B C Lipid Bilayer Translocation B->C D Electrochemical Gradient Disruption C->D E Osmotic Stress & Mitochondrial Uncoupling D->E F Apoptosis / Necrosis E->F

Fig 1. Mechanistic pathway of carriomycin-induced cytotoxicity via ion gradient disruption.

Physicochemical & Toxicological Profile

A robust safety and disposal plan relies on accurate physicochemical data. The table below summarizes the critical parameters of sodium carriomycin that dictate our operational controls and engineering safeguards.

ParameterValue / DescriptionOperational Implication
Chemical Formula C47H80O15·Na[1][2]High molecular weight (885.15 g/mol as free acid); non-volatile solid.
Solubility Soluble in organic solvents (MeOH, EtOH, DMSO); poorly soluble in water[2].Aqueous decontamination is ineffective; organic solvents must be used for spill cleanup.
Acute Toxicity (LD50) Est. 40–90 mg/kg (oral, murine models based on class data)[4].Requires handling strictly within a Class II Type B2 Biological Safety Cabinet or isolator.
Target Organs Cardiovascular system, central nervous system, skeletal muscle[5].Inhalation or percutaneous absorption must be strictly prevented using robust PPE.
Environmental Fate Highly persistent; severely toxic to aquatic life.Drain disposal is strictly prohibited under all circumstances.

Spill Response and Decontamination Methodology

When a spill occurs, the primary objective is to prevent aerosolization and percutaneous absorption. Because sodium carriomycin is highly lipophilic[2][3], using water for cleanup will only disperse the active pharmaceutical ingredient (API) without neutralizing or solubilizing it.

Step-by-Step Spill Response Protocol:

  • Isolate and Evacuate: Immediately isolate the spill area. If the spill occurs outside a containment hood, evacuate personnel and allow potential aerosols to settle for a minimum of 30 minutes.

  • Don Advanced PPE: Responders must wear double nitrile gloves (outer pair changed immediately upon contamination), a Tyvek suit or impermeable lab coat, safety goggles, and an N95 or P100 particulate respirator.

  • Solubilization (Critical Step): Do not sweep dry powders, as this generates dangerous aerosols. Gently cover the spill with absorbent paper towels. Carefully apply a suitable organic solvent (e.g., 70% Isopropanol or 100% Ethanol) over the towels to solubilize the carriomycin.

  • Absorption and Collection: Allow 5 minutes for the solvent to fully dissolve the compound. Wipe the area from the perimeter inward to prevent spreading the API.

  • Secondary Decontamination: Wash the surface a second time with the organic solvent, followed by a final wipe with a 1% sodium hypochlorite solution or soapy water to remove any residual solvent and organic matrix.

  • Waste Segregation: Place all contaminated materials (towels, gloves, PPE) into a chemically compatible, sealable hazardous waste container designated specifically for incineration.

Proper Disposal Procedures

Polyether ionophores possess highly stable ether linkages that resist standard autoclaving and mild chemical degradation. Therefore, high-temperature incineration is the only scientifically validated method for the complete destruction of sodium carriomycin waste.

Workflow for Liquid Waste:

  • Segregation: Collect liquid waste in chemically compatible, clearly labeled high-density polyethylene (HDPE) or glass carboys. Do not mix with incompatible chemicals (e.g., strong oxidizers or concentrated acids).

  • Labeling: Label explicitly as "Toxic Organic Waste: Contains Sodium Carriomycin (Polyether Ionophore)."

  • Storage: Store in a secondary containment tray within a flammable storage cabinet (if dissolved in organic solvents) until collection by a certified hazardous waste vendor.

Workflow for Solid Waste:

  • Collection: Deposit all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and PPE) into a rigid, puncture-resistant toxic waste bin lined with a primary hazardous waste bag.

  • Double-Bagging: Once the primary bag is 75% full, seal it securely and place it inside a secondary hazardous waste bag (double-bagging) to prevent accidental exposure during transport.

  • Final Disposition: Transfer the sealed containers to the facility's hazardous waste management team for high-temperature incineration (>1000°C).

DisposalWorkflow Start Carriomycin Waste Generation Decision Waste Type? Start->Decision Liquid Liquid Solutions (Organic/Aqueous) Decision->Liquid Solid Solid Consumables (PPE, Tips, Tubes) Decision->Solid Seg Segregate into Compatible Containers Liquid->Seg Bag Double-Bag in Biohazard Receptacle Solid->Bag Incineration High-Temperature Incineration (>1000°C) Seg->Incineration Bag->Incineration

Fig 2. Decision matrix and logistical workflow for sodium carriomycin laboratory waste disposal.

References

  • Title: Polyether ionophores: Broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites Source: ResearchGate URL: [Link]

  • Title: Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites Source: PMC (NIH) URL: [Link]

  • Title: Isolation and characterization of antibiotics produced by Streptomyces chrysomallus R-21 and S. globisporus L-242 strains Source: ResearchGate URL: [Link]

  • Title: RU2662300C2 - Methods of treating microbial infections, including mastitis Source: Google Patents URL

Sources

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